Kuguacin R
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1S,4R,5R,8S,9S,13R,16R,19R)-8-[(E,2S)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |
InChI |
InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,24+,27-,28+,29?,30-/m0/s1 |
InChI Key |
PAZKUEDDPDHJSO-OEQIGKLPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery of Kuguacin R from Momordica charantia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momordica charantia, commonly known as bitter melon, is a plant renowned in traditional medicine for its diverse therapeutic properties. Phytochemical investigations of this plant have led to the discovery of a plethora of bioactive compounds, including a notable class of cucurbitane-type triterpenoids known as kuguacins. This technical guide focuses on Kuguacin R, a specific cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia. This compound has garnered scientific interest for its potential anti-inflammatory, antimicrobial, and antiviral activities. This document provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound, presenting the information in a manner that is accessible and actionable for researchers and professionals in the field of drug discovery and development.
Discovery and Isolation of this compound
This compound was first isolated from the stems and leaves of Momordica charantia by Zhao et al. in 2014. The isolation process involved a multi-step extraction and chromatographic purification procedure.
Experimental Protocol: Isolation of this compound
The following protocol is a detailed methodology for the extraction and isolation of this compound from the dried stems and leaves of Momordica charantia.
-
Plant Material Collection and Preparation:
-
Fresh stems and leaves of Momordica charantia are collected and authenticated.
-
The plant material is air-dried in the shade and then coarsely powdered.
-
-
Extraction:
-
The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
-
-
Solvent Partitioning:
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
-
Column Chromatography:
-
The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on a silica (B1680970) gel column.
-
The column is eluted with a gradient of chloroform (B151607) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Further Purification:
-
Fractions containing compounds with similar TLC profiles to known kuguacins are pooled and subjected to further purification.
-
This may involve repeated column chromatography on silica gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structural Elucidation of this compound
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS):
-
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule.
-
2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are performed to establish the connectivity of protons and carbons and to assemble the complete structure of this compound.
-
Biological Activities of this compound
This compound has been reported to possess anti-inflammatory, antimicrobial, and antiviral properties. The following sections detail the experimental protocols used to evaluate these activities.
Anti-inflammatory Activity
4.1.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
-
A known inhibitor of nitric oxide synthase, such as L-NMMA, is used as a positive control.
-
Antimicrobial Activity
4.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Strains:
-
A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
-
Assay Procedure:
-
The assay is performed using the broth microdilution method in a 96-well microplate.
-
Serial two-fold dilutions of this compound are prepared in a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
-
Standard antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) are used as positive controls.
-
Antiviral Activity
4.3.1. Experimental Protocol: Plaque Reduction Assay
-
Virus and Cell Line:
-
A specific virus (e.g., Herpes Simplex Virus, Influenza virus) and a susceptible host cell line (e.g., Vero cells, MDCK cells) are used.
-
-
Assay Procedure:
-
Confluent monolayers of host cells in a multi-well plate are infected with the virus in the presence of various concentrations of this compound.
-
After an adsorption period, the cells are overlaid with a medium containing a solidifying agent (e.g., agarose) to restrict virus spread to adjacent cells.
-
The plates are incubated until viral plaques (zones of cell death) are visible.
-
The cells are then fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
The percentage of plaque inhibition is calculated relative to the virus-infected control without any compound.
-
The EC50 (50% effective concentration) is determined from the dose-response curve.
-
A known antiviral drug is used as a positive control.
-
Quantitative Data
The following table summarizes the available quantitative data for this compound and related cucurbitane triterpenoids from Momordica charantia. Data for this compound is limited in the public domain, and further studies are required to populate this table comprehensively.
| Compound | Biological Activity | Assay | Target/Organism | Result (IC50/EC50/MIC) | Reference |
| This compound | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 cells | Data not available | - |
| Antimicrobial | MIC Assay | S. aureus, E. coli | Data not available | - | |
| Antiviral | Plaque Reduction | HSV, Influenza | Data not available | - | |
| Kuguacin J | Anticancer | Cytotoxicity Assay | PC3 cells | Not specified | [1] |
| Multidrug Resistance Reversal | P-glycoprotein inhibition | KB-V1 cells | Not specified | [2] | |
| Kuguacin C | Anti-HIV | Anti-HIV-1 activity | C8166 cells | EC50 = 8.45 µg/mL | [3] |
| Kuguacin E | Anti-HIV | Anti-HIV-1 activity | C8166 cells | EC50 = 25.62 µg/mL | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the discovery of this compound.
Potential Anti-inflammatory Signaling Pathway
References
- 1. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Biological Activity of Kuguacin R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), a plant with a long history of use in traditional medicine.[1] this compound, along with other related kuguacins, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a focus on its anti-inflammatory, antimicrobial, and antiviral effects. Due to the limited specific data on this compound, this guide also incorporates information on closely related kuguacins and extracts from Momordica charantia to provide a broader context for its potential activities.
Quantitative Data on Biological Activities
While specific quantitative data for this compound is limited in the available scientific literature, studies on other kuguacins and extracts of Momordica charantia provide valuable insights into the potential potency of this class of compounds. The following tables summarize the available quantitative data.
Table 1: Anti-inflammatory and Cytotoxic Activities of Kuguacins and Momordica charantia Extracts
| Compound/Extract | Assay | Cell Line/Model | IC50/EC50 | Citation |
| Kuguacin J | Androgen-dependent prostate cancer cell growth inhibition | LNCaP | ~10 µM | [2][3] |
| Kuguacin J | Androgen-independent prostate cancer cell growth inhibition | PC3 | Strong growth-inhibitory effect | [3] |
| Momordica charantia leaf extract | Reversal of multidrug resistance | KB-V1 | - | [4][5] |
| Kuguacin J | Sensitization of cancer cells to vinblastine (B1199706) and paclitaxel | KB-V1 | - | [4][5] |
| Momordica charantia fruit extract (ethanolic) | Cytotoxicity | MCF-7 and MDA-MB-231 breast cancer cells | Effective at 8 µg/mL and 80 µg/mL | |
| Momordica charantia fruit extract | Inhibition of pro-inflammatory cytokines (IL-6, IL-12 p40, TNF-α) | LPS-stimulated bone marrow-derived dendritic cells | Potent inhibition |
Table 2: Antiviral Activity of Kuguacins
| Compound | Virus | Cell Line | EC50 | IC50 (Cytotoxicity) | Citation |
| Kuguacin C | HIV-1 | C8166 | 8.45 µg/mL | > 200 µg/mL | [6][7] |
| Kuguacin E | HIV-1 | C8166 | 25.62 µg/mL | > 200 µg/mL | [6][7] |
| Kuguacins F-S | HIV-1 | - | Weak activity | - | [8] |
Table 3: Antimicrobial Activity of Momordica charantia Extracts
| Extract | Microorganism | MIC (Minimum Inhibitory Concentration) | Citation |
| Momordica charantia leaf and fruit extracts | Staphylococcus aureus, Escherichia coli, etc. | Varies depending on extract and microorganism | [9][10] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the reported activities of related compounds and general pharmacological screening methods, the following protocols represent standard approaches that can be used.
Anti-inflammatory Activity Assays
a) Nitric Oxide (NO) Production Assay in Macrophages
This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Stimulant: Lipopolysaccharide (LPS).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to assess the cytotoxicity of the compound.
-
b) Pro-inflammatory Cytokine Production Assay
This assay measures the effect of the compound on the production of inflammatory cytokines.
-
Cell Line: RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).
-
Stimulant: LPS.
-
Protocol:
-
Culture cells and pre-treat with this compound as described for the NO assay.
-
Stimulate with LPS for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Calculate the percentage of cytokine inhibition.
-
Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Microorganisms: Relevant bacterial and fungal strains.
-
Protocol:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
-
Antiviral Activity Assay
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Virus and Host Cells: A specific virus and its corresponding susceptible host cell line (e.g., Influenza virus and MDCK cells).
-
Protocol:
-
Grow a confluent monolayer of host cells in a multi-well plate.
-
Infect the cells with a known amount of virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The EC50 (50% effective concentration) can be determined from the dose-response curve.
-
A cytotoxicity assay (e.g., MTT) on the host cells is necessary to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been definitively elucidated, the anti-inflammatory effects of other cucurbitane triterpenoids from Momordica charantia are known to involve the Nuclear Factor-kappa B (NF-κB) signaling pathway .[11] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.
NF-κB Signaling Pathway and Potential Inhibition by this compound
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as LPS or TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Investigating NF-κB Inhibition
To confirm the inhibitory effect of this compound on the NF-κB pathway, a series of experiments can be conducted.
Caption: Experimental workflow for elucidating the effect of this compound on the NF-κB pathway.
Conclusion
This compound, a triterpenoid from Momordica charantia, shows promise as a bioactive compound with potential anti-inflammatory, antimicrobial, and antiviral properties. However, the current body of scientific literature lacks specific quantitative data and detailed mechanistic studies for this compound itself. The data available for related kuguacins and Momordica charantia extracts suggest that the NF-κB signaling pathway is a likely target for its anti-inflammatory effects. Further research is warranted to isolate and characterize the specific biological activities and mechanisms of action of this compound to fully understand its therapeutic potential. This guide provides a framework for researchers and drug development professionals to design and execute studies aimed at filling these knowledge gaps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Momordica charantia: Functional Components and Biological Activities [mdpi.com]
- 8. Kuguacins F-S, cucurbitane triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
- 10. researchgate.net [researchgate.net]
- 11. thepharmajournal.com [thepharmajournal.com]
An In-depth Technical Guide on the Natural Sources of Kuguacin R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R is a cucurbitane-type triterpenoid, a class of structurally complex natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its isolation from plant material, and presenting relevant biosynthetic pathways. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source
The primary natural source of this compound is the plant Momordica charantia L., commonly known as bitter melon. This plant is a member of the Cucurbitaceae family and is widely cultivated in tropical and subtropical regions.[1][2] Specifically, this compound has been isolated from the stems and leaves of Momordica charantia.[1]
Biosynthesis of this compound
This compound, as a cucurbitane-type triterpenoid, is synthesized in Momordica charantia through the isoprenoid pathway. The biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256) to form the characteristic cucurbitane skeleton. This key step is catalyzed by the enzyme cucurbitadienol (B1255190) synthase.
Following the formation of the initial cucurbitane framework, a series of post-cyclization modifications occur. These modifications, including hydroxylations and other functional group introductions, are primarily carried out by cytochrome P450 monooxygenases and other enzymes. This intricate enzymatic cascade leads to the structural diversity observed within the kuguacin family, ultimately resulting in the formation of this compound.
Below is a diagram illustrating the conceptual biosynthetic pathway leading to cucurbitane-type triterpenoids like this compound in Momordica charantia.
Isolation and Extraction Protocols
While a specific protocol detailing the isolation of this compound with yield data was not available in the reviewed literature, a general methodology for the extraction and isolation of cucurbitane-type triterpenoids from Momordica charantia can be outlined. The following protocols are based on methods used for the isolation of related compounds, such as Kuguacin J, from the same plant source.
General Experimental Workflow
The isolation of this compound typically involves a multi-step process beginning with the extraction of dried plant material, followed by fractionation and chromatographic purification.
References
Kuguacin J: A Deep Dive into its Anti-Cancer Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Kuguacin J, a cucurbitane-type triterpenoid (B12794562) isolated from the leaves of Momordica charantia (bitter melon), has emerged as a promising natural compound with potent anti-cancer properties. Preliminary studies have elucidated its mechanisms of action, primarily centered on the induction of cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth summary of the existing research on Kuguacin J, focusing on its molecular targets and signaling pathways. It is important to note that while the initial query mentioned Kuguacin R, the available scientific literature predominantly focuses on Kuguacin J. Therefore, this document will detail the findings related to Kuguacin J.
Core Mechanisms of Action: Cell Cycle Arrest and Apoptosis
Kuguacin J exerts its anti-neoplastic effects through two primary, interconnected mechanisms: halting the progression of the cell cycle and inducing programmed cell death (apoptosis). These actions are orchestrated through the modulation of key regulatory proteins within cancer cells.
G1 Phase Cell Cycle Arrest
Studies have consistently shown that Kuguacin J induces G1 phase arrest in cancer cells, effectively stopping their proliferation at a critical checkpoint.[1][2] This is achieved by altering the expression levels of crucial cell cycle regulatory proteins.
Key Molecular Events:
-
Downregulation of Cyclins and CDKs: Kuguacin J markedly decreases the protein levels of Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (Cdk2), and Cdk4.[1][2] These proteins are essential for the progression from the G1 to the S phase of the cell cycle.
-
Upregulation of CDK Inhibitors: The treatment with Kuguacin J leads to an increase in the levels of p21 and p27.[2] These proteins are CDK inhibitors that bind to and inactivate Cyclin-CDK complexes, thereby halting cell cycle progression.
-
Reduced Proliferation Markers: A significant decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a key marker for DNA replication and cell proliferation, is also observed.[1][2]
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for Investigating Kuguacin J-induced G1 Arrest.
Induction of Apoptosis
Kuguacin J is a potent inducer of apoptosis in cancer cells, a process critical for eliminating malignant cells. This is achieved through the modulation of the intrinsic, or mitochondrial, pathway of apoptosis.
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: Kuguacin J treatment leads to an increased ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Specifically, it augments the Bax/Bcl-2 and Bad/Bcl-xL ratios.[2] This shift in balance leads to mitochondrial outer membrane permeabilization.
-
Activation of Caspases: The induction of apoptosis is accompanied by the cleavage and activation of Caspase-3, a key executioner caspase.[2]
-
PARP Cleavage: Activated Caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
-
Downregulation of Survivin: Kuguacin J has been shown to dramatically decrease the levels of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[1][2]
-
p53-Dependent Pathway: In some cancer cell lines, the apoptotic effects of Kuguacin J are partly mediated through a p53-dependent pathway.[2] Kuguacin J can induce the protein level of the tumor suppressor p53.[2]
Signaling Pathway of Kuguacin J-Induced Apoptosis
Caption: Signaling cascade of Kuguacin J-induced apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative findings from preliminary studies on Kuguacin J.
Table 1: Effects of Kuguacin J on Cell Cycle and Apoptosis-Related Protein Expression
| Protein | Effect on Expression Level | Cancer Cell Line(s) | Reference |
| Cyclin D1 | Markedly Decreased | LNCaP, PC3 | [1][2] |
| Cyclin E | Markedly Decreased | LNCaP, PC3 | [1][2] |
| Cdk2 | Markedly Decreased | LNCaP, PC3 | [1][2] |
| Cdk4 | Markedly Decreased | LNCaP, PC3 | [1][2] |
| PCNA | Markedly Decreased | LNCaP, PC3 | [1][2] |
| p21 | Increased | LNCaP | [2] |
| p27 | Increased | LNCaP | [2] |
| p53 | Increased | LNCaP | [2] |
| Bax/Bcl-2 Ratio | Augmented | LNCaP | [2] |
| Bad/Bcl-xL Ratio | Augmented | LNCaP | [2] |
| Cleaved Caspase-3 | Increased | LNCaP | [2] |
| Cleaved PARP | Increased | LNCaP | [2] |
| Survivin | Markedly Decreased | LNCaP, PC3 | [1][2] |
| Androgen Receptor | Reduced | LNCaP | [2] |
| PSA | Reduced | LNCaP | [2] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Androgen-dependent human prostate cancer cells (LNCaP) and androgen-independent human prostate cancer cells (PC3) were utilized in these studies. A normal prostate cell line (PNT1A) was used to assess toxicity.[2]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.
-
Kuguacin J Treatment: Kuguacin J, purified from Momordica charantia leaf extract, was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods (e.g., 24, 48 hours) to assess its effects.
Western Blot Analysis
-
Purpose: To determine the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
-
Protocol:
-
Protein Extraction: After treatment with Kuguacin J, cells were harvested and lysed using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Cyclin D1, Cdk4, p27, Bax, Bcl-2, Caspase-3, PARP, Survivin, β-actin).
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands was quantified using densitometry software, and the expression levels were normalized to a loading control (e.g., β-actin).
-
Cell Cycle Analysis by Flow Cytometry
-
Purpose: To determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Cell Preparation: Following treatment with Kuguacin J, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells were washed and then stained with a solution containing propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, and RNase to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined based on the intensity of the PI fluorescence. An accumulation of cells in the G1 phase indicates a G1 arrest.
-
Conclusion
Preliminary studies on Kuguacin J have revealed its significant potential as an anti-cancer agent. Its ability to induce G1 cell cycle arrest and apoptosis through the modulation of key regulatory proteins highlights its promise for further investigation and development. The detailed mechanisms, involving the downregulation of cyclins and CDKs, upregulation of CDK inhibitors, and activation of the intrinsic apoptotic pathway, provide a solid foundation for future preclinical and clinical research. The data presented in this guide offer valuable insights for researchers and drug development professionals interested in the therapeutic potential of this natural compound.
References
- 1. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Significance and Therapeutic Potential of Kuguacin R from Momordica charantia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordica charantia, commonly known as bitter melon, is a plant with a rich history in traditional medicine across tropical and subtropical regions. Its diverse ethnobotanical applications, particularly in the management of diabetes, inflammation, and infectious diseases, have prompted extensive phytochemical investigation. This technical guide focuses on Kuguacin R, a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia, and its associated ethnobotanical uses. We provide a comprehensive overview of the traditional applications of the plant, detailed experimental protocols for the isolation and bio-evaluation of its constituents, and a summary of its biological activities. Furthermore, this guide presents quantitative data in a structured format and includes diagrams of key experimental workflows and putative signaling pathways to facilitate further research and drug development endeavors.
Ethnobotanical Uses of Momordica charantia
The following table summarizes the primary ethnobotanical uses of Momordica charantia:
| Medical Condition | Plant Part Used | Traditional Use |
| Diabetes/Hyperglycemia | Fruit, Seeds, Leaves | To lower blood glucose levels.[2][4][5] |
| Inflammation | Whole Plant | To reduce inflammation.[8][9] |
| Viral Infections (including HIV) | Whole Plant, Leaves, Stems | To combat viral infections.[9] |
| Cancer | Fruit, Leaves | As an alternative or supportive treatment.[4][8] |
| Microbial Infections | Whole Plant | As an antibacterial agent.[8] |
| Digestive Disorders | Fruit | To treat gastrointestinal issues.[2] |
| Skin Diseases | Leaves, Juice | For conditions like eczema, psoriasis, and wounds.[3] |
| Menstrual Problems | Fruit, Stems, Leaves, Roots | To address gynecological issues.[2] |
This compound and Other Bioactive Cucurbitane Triterpenoids
This compound is a cucurbitane-type triterpenoid that has been isolated from the stems and leaves of Momordica charantia.[9] Kuguacins, as a class of compounds, are recognized for their biological activities, including anti-diabetic, anti-cancer, anti-influenza, anti-HIV, and anti-tuberculosis effects.[9] this compound, in particular, has been noted for its anti-inflammatory, antimicrobial, and antiviral activities.[10] The bitter taste of Momordica charantia is attributed to these cucurbitane-type triterpenoids.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and the assessment of its biological activities, synthesized from established protocols for cucurbitane triterpenoids from Momordica charantia.
Isolation and Purification of this compound
The isolation of this compound from Momordica charantia is a multi-step process involving extraction, fractionation, and chromatographic purification.
3.1.1. Plant Material Preparation and Extraction
-
Collection and Drying: Collect fresh stems and leaves of Momordica charantia. The plant material should be washed thoroughly and dried in a shaded, well-ventilated area or in an oven at a temperature below 60°C to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried plant material is ground into a coarse powder using a mechanical grinder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with 80% ethanol (B145695) at room temperature. The plant material is soaked for a minimum of one week with periodic agitation. Alternatively, hot reflux extraction can be performed. The extract is then filtered to remove solid plant debris.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
3.1.2. Fractionation
-
Solvent Partitioning: The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This is typically performed in a separatory funnel.
-
First, partition with n-hexane to remove non-polar compounds.
-
Next, partition the aqueous layer with chloroform (B151607).
-
Subsequently, partition with ethyl acetate (B1210297). Kuguacins and other triterpenoids are often concentrated in the chloroform and ethyl acetate fractions.
-
Finally, the remaining aqueous layer is partitioned with n-butanol.
-
-
Drying and Weighing: Each solvent fraction is collected and concentrated to dryness under reduced pressure. The dried fractions are weighed to determine the yield.
3.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The chloroform and/or ethyl acetate fraction, which is enriched with triterpenoids, is subjected to column chromatography over silica gel (70-230 mesh).
-
The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Fractions with similar TLC profiles are pooled.
-
-
Sephadex LH-20 Column Chromatography: The pooled fractions containing the compounds of interest are further purified by column chromatography on Sephadex LH-20, eluting with methanol, to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved through preparative HPLC.
-
A C18 reversed-phase column is typically used.
-
The mobile phase often consists of a gradient of acetonitrile (B52724) and water.
-
The eluent is monitored with a UV detector, and fractions corresponding to the desired peak are collected.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, NOESY) and Mass Spectrometry (MS).
-
Bioassay Protocols
3.2.1. Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Quantification: The production of nitric oxide (NO) is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
3.2.2. Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Culture and Seeding: A suitable host cell line for the target virus (e.g., Vero cells for Herpes Simplex Virus) is seeded in 24-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Treatment: After adsorption, the virus inoculum is removed, and the cells are washed with PBS. An overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of this compound is added to each well.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ (50% effective concentration) is determined.
3.2.3. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., the same cell line used for the bioassays) are seeded in a 96-well plate at an appropriate density and incubated overnight.
-
Treatment: The cells are treated with various concentrations of this compound for the same duration as the bioassay.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm. The cell viability is expressed as a percentage of the control (untreated cells). The CC₅₀ (50% cytotoxic concentration) is determined.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory and antiviral activities of cucurbitane-type triterpenoids isolated from Momordica charantia.
Table 1: Anti-inflammatory Activity of Cucurbitane-Type Triterpenoids from Momordica charantia
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Cytotoxicity against cancer cell lines | 5 human cancer cell lines | 14.3-20.5 | [5] |
| Triterpenoid Mix | Inhibition of IL-6 production | LPS-stimulated BMDCs | 0.028–1.962 | [8] |
| Triterpenoid Mix | Inhibition of IL-12 p40 production | LPS-stimulated BMDCs | 0.012–1.360 | [8] |
| Triterpenoid Mix | Inhibition of TNF-α production | LPS-stimulated BMDCs | 0.033–4.357 | [8] |
| Triterpenoid Mix | Inhibition of NO production | LPS-stimulated RAW 264.7 | 11.3–29.1 | [8] |
Table 2: Antiviral Activity of Cucurbitane-Type Triterpenoids from Momordica charantia
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| Kuguacin C | HIV-1 | C8166 | 8.45 | [11] |
| Kuguacin E | HIV-1 | C8166 | 25.62 | [11] |
Signaling Pathways
The anti-inflammatory effects of cucurbitane-type triterpenoids, including likely this compound, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Conclusion
Momordica charantia is a plant of significant ethnobotanical importance with a broad spectrum of traditional medicinal uses. The presence of bioactive compounds like this compound underscores the scientific basis for many of its traditional applications. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific mechanisms of action of this compound and other constituents of Momordica charantia is warranted to fully elucidate their therapeutic potential and to develop novel, evidence-based therapies for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nutritional, Pharmacological and Medicinal Properties of Momordica Charantia, International Journal of Nutrition and Food Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Cucurbitane-type triterpenoids from the stems and leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Kuguacin R: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), a plant with a long history of use in traditional medicine.[1][2] Like other compounds in the kuguacin family, this compound has been identified as having potential therapeutic value, with preliminary reports suggesting anti-inflammatory, antimicrobial, and antiviral properties.[1] While direct and extensive research on this compound is still emerging, studies on closely related kuguacins and other constituents of Momordica charantia provide a strong basis for exploring its therapeutic applications. This technical guide synthesizes the current understanding of this compound's potential, drawing on data from related compounds to propose mechanisms of action and experimental approaches for future investigation.
Anti-inflammatory Potential
This compound is reported to possess anti-inflammatory activities.[1] The underlying mechanisms are likely shared with other cucurbitane triterpenoids found in Momordica charantia, which are known to modulate key inflammatory signaling pathways.
Proposed Mechanism of Action: Inhibition of the NF-κB Pathway
A primary mechanism for the anti-inflammatory effects of Momordica charantia constituents involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[6][7][8] Triterpenoids from Momordica charantia have been shown to suppress this pathway by inhibiting IKK phosphorylation, thereby preventing NF-κB activation.[5] Additionally, some cucurbitacins have been found to suppress the expression of TNF Receptor 1 (TNFR1), further dampening the inflammatory cascade.[9]
Quantitative Data on Anti-inflammatory Effects of Momordica charantia Constituents
While specific quantitative data for this compound is not yet available, studies on other constituents provide evidence of potent anti-inflammatory activity.
| Compound/Extract | Cell Line | Stimulant | Measured Effect | Result | Reference |
| Triterpenoids | Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | Inhibition of IL-6, IL-12 p40, TNF-α | Potent inhibition observed | [10] |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al (TCD) | RAW 264.7 Macrophages | LPS | Inhibition of NO, TNF-α, IL-6 | Dose-dependent inhibition | [5] |
| Ethanol Extract | RAW 264.7 Macrophages | LPS | Reduction in lactate (B86563) production | 28% reduction | [11] |
Experimental Protocol: Pro-inflammatory Cytokine Production Assay
This protocol is based on methodologies used to assess the anti-inflammatory effects of triterpenoids from Momordica charantia.[10]
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 10 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a concentration of 100 ng/mL is added to the wells to induce an inflammatory response. A vehicle control group (no this compound, no LPS) and a positive control group (LPS only) are included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12 p40) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-only control.
Antimicrobial Potential
This compound is reported to have antimicrobial properties.[1] This is consistent with findings for various extracts of Momordica charantia, which have demonstrated activity against a range of bacterial pathogens.[12]
Quantitative Data on Antimicrobial Activity of Momordica charantia Extracts
The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained for ethanolic extracts and fractions of Momordica charantia leaves against several bacterial strains.
| Extract/Phase | Bacterial Strain | MIC (µg/mL) | Reference |
| Ethanolic Extract | Proteus mirabilis | 312.5 | [12] |
| Ethanolic Extract | Klebsiella pneumoniae | 625 | [12] |
| Ethyl Acetate Phase | Klebsiella pneumoniae | 156.2 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method approved by the Clinical and Laboratory Standards Institute.[12]
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Brain Heart Infusion) to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in a 96-well microtiter plate containing broth medium to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no this compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antiviral Potential
Antiviral activity is another reported therapeutic property of this compound.[1] Studies on other kuguacins have substantiated this, particularly against the Human Immunodeficiency Virus (HIV).
Quantitative Data on Anti-HIV Activity of Kuguacins
| Compound | Activity | Cell Line | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) | Reference |
| Kuguacin C | Anti-HIV-1 | C8166 | 8.45 | > 200 | [13] |
| Kuguacin E | Anti-HIV-1 | C8166 | 25.62 | > 200 | [13] |
EC₅₀: 50% effective concentration for inhibiting viral activity. IC₅₀: 50% inhibitory concentration for cell cytotoxicity.
Experimental Protocol: Viral Replication Inhibition Assay
This generalized protocol is based on methods used to assess the antiviral activity of natural compounds.[14][15][16]
-
Cell Culture: A suitable host cell line (e.g., MDCK for influenza, C8166 for HIV) is cultured in 96-well plates to form a confluent monolayer.
-
Infection: The cell monolayer is washed and then infected with a specific multiplicity of infection (MOI) of the virus for 1-2 hours.
-
Treatment: After the incubation period, the viral inoculum is removed, and the cells are washed. Fresh medium containing various concentrations of this compound is then added.
-
Incubation: The plates are incubated for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is quantified. This can be done through various methods, such as:
-
Plaque Reduction Assay: Supernatants are collected, serially diluted, and used to infect new cell monolayers under an agarose (B213101) overlay. The number of plaques (zones of cell death) is counted to determine the viral titer.
-
Focus Formation Assay: Similar to the plaque assay but uses immunochemical staining to detect viral antigens in infected cells.
-
qRT-PCR: Measures the quantity of viral RNA in the cell lysate or supernatant.
-
-
Data Analysis: The EC₅₀ value is calculated as the concentration of this compound that inhibits viral replication by 50% compared to the untreated virus control.
Anticancer and Chemosensitizing Potential (Extrapolated from Kuguacin J)
While the anticancer activity of this compound has not been detailed, the closely related compound Kuguacin J has been extensively studied as a potent anti-cancer and chemosensitizing agent. These findings suggest a promising, yet unconfirmed, avenue of investigation for this compound.
Proposed Mechanism: Reversal of Multidrug Resistance (MDR)
A significant challenge in chemotherapy is multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[17] P-gp acts as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and reducing their intracellular concentration and efficacy.[18] Kuguacin J has been shown to reverse P-gp-mediated MDR by directly interacting with the drug-substrate-binding site of P-gp, competitively inhibiting its function.[17] This inhibition restores the intracellular accumulation of anticancer drugs, thereby sensitizing resistant cancer cells to treatment.
Proposed Mechanism: Cell Cycle Arrest and Apoptosis Induction
Kuguacin J has also demonstrated direct anticancer effects by inducing cell cycle arrest and apoptosis. In androgen-independent prostate cancer cells (PC3), Kuguacin J caused G1-phase arrest by decreasing the expression of key cell cycle regulators, including cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4).[19][20] Furthermore, it has been shown to dramatically reduce the levels of survivin, an anti-apoptotic protein often overexpressed in cancer, thereby promoting programmed cell death.[19][21]
Quantitative Data on the Anticancer Effects of Kuguacin J
Table 4.3.1: Chemosensitizing Effect of Kuguacin J on Drug-Resistant KB-V1 Cells [17]
| Chemotherapeutic | Kuguacin J (µM) | Fold Increase in Sensitivity |
| Vinblastine | 5 | 1.9 |
| Vinblastine | 10 | 4.3 |
| Paclitaxel (B517696) | 5 | 1.9 |
| Paclitaxel | 10 | 3.2 |
Table 4.3.2: Effect of Kuguacin J on [³H]-Vinblastine Accumulation in KB-V1 Cells [17]
| Kuguacin J (µM) | Fold Increase in Accumulation |
| 10 | 1.4 |
| 20 | 2.3 |
| 40 | 4.5 |
Table 4.3.3: In Vivo Effect of Momordica charantia Leaf Extract (BMLE) on PC3 Xenograft Growth [19]
| Treatment | Inhibition of Tumor Growth |
| 1% BMLE in diet | 63% |
| 5% BMLE in diet | 57% |
Experimental Protocols
The following protocols are based on the methodologies used to characterize the anticancer and chemosensitizing effects of Kuguacin J.[17]
4.4.1. Experimental Workflow: Chemosensitization Assay
4.4.2. Protocol: Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed drug-sensitive (e.g., KB-3-1) and drug-resistant (e.g., KB-V1) cells at a density of 2.0 × 10³ cells per well in 96-well plates.
-
Treatment: After 24 hours, add various concentrations of the chemotherapeutic agent (e.g., paclitaxel, vinblastine) with or without a fixed concentration of this compound.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration causing 50% inhibition of cell growth) is calculated.
4.4.3. Protocol: Drug Accumulation Assay
-
Cell Seeding: Plate drug-resistant cells (e.g., KB-V1) at 6.0 × 10⁵ cells/well in a 6-well plate and culture for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound in the presence of a radiolabeled drug (e.g., 0.05 µCi/mL [³H]-vinblastine) for 60 minutes.
-
Washing: Wash the cells three times with ice-cold PBS (pH 7.4) to remove extracellular radiolabeled drug.
-
Lysis and Measurement: Lyse the cells with 0.1 N NaOH. The amount of intracellular radioactivity is measured using a liquid scintillation counter.
Conclusion and Future Directions
This compound, a triterpenoid from Momordica charantia, presents a promising scaffold for the development of novel therapeutic agents. While direct research is limited, compelling evidence from related kuguacins and other constituents of the plant suggests significant potential in the fields of anti-inflammatory, antimicrobial, antiviral, and cancer therapy. The proposed mechanisms, including the inhibition of the NF-κB pathway and the reversal of P-gp-mediated multidrug resistance, offer clear avenues for investigation.
To advance this compound from a compound of interest to a viable drug candidate, future research must focus on:
-
Isolation and Purification: Developing efficient protocols for isolating this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro Validation: Systematically determining the IC₅₀, EC₅₀, and MIC values of this compound against a broad panel of inflammatory models, microbial strains, viruses, and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in relevant animal models of disease.
This technical guide serves as a foundational resource for the scientific community to build upon, highlighting the therapeutic promise of this compound and providing a strategic framework for its continued development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phcogj.com [phcogj.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia [mdpi.com]
- 6. Ribosome-Inactivating Protein α-Momorcharin Derived from Edible Plant Momordica charantia Induces Inflammatory Responses by Activating the NF-kappaB and JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB pathway as a molecular target for curcumin in diabetes mellitus treatment: Focusing on oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cucurbitacin B Down-Regulates TNF Receptor 1 Expression and Inhibits the TNF-α-Dependent Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells [mdpi.com]
- 10. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrodin Attenuates Colitis and Prevents Tumorigenesis in Mice by Interrupting TLR4/MD2/NF-κB Signaling Transduction - Yu - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 12. Antibacterial Activity from Momordica charantia L. Leaves and Flavones Enriched Phase [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of influenza virus replication by Apiaceae plants, with special reference to Peucedanum japonicum (Sacna) constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of replication of avian influenza viruses by the neuraminidase inhibitor 4-guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Viral Replication by Ribozyme: Mutational Analysis of the Site and Mechanism of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Kuguacin R Targets: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia, has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects.[1] Despite its therapeutic potential, the specific molecular targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and elucidate the protein targets of this compound, thereby accelerating research into its mechanisms of action and facilitating its development as a potential therapeutic agent. The methodologies described are based on established computational techniques, including reverse docking, molecular similarity analysis, and network pharmacology, drawing parallels from studies on analogous compounds from Momordica charantia.
Introduction to this compound and In Silico Target Prediction
This compound is a member of the kuguacin family of compounds derived from bitter melon (Momordica charantia), a plant known for its diverse medicinal properties.[1] While related compounds like Kuguacin J have been shown to inhibit P-glycoprotein (ABCB1) in multidrug-resistant cancer cells and modulate cell cycle progression in prostate cancer, the specific molecular interactions of this compound are not well-defined.[2][3][4]
Computational target fishing, or in silico target prediction, offers a rapid and cost-effective approach to identify potential protein targets for small molecules.[5][6][7] These methods leverage the vast amount of publicly available biological and chemical data to hypothesize interactions, which can then be validated experimentally. This guide details a proposed workflow for the in silico prediction of this compound targets.
Proposed In Silico Target Prediction Workflow
The proposed workflow for identifying potential targets of this compound integrates several computational methodologies, from initial ligand preparation to final pathway analysis.
Detailed Experimental Protocols
This section provides the methodologies for the key steps in the in silico workflow.
Ligand Preparation
-
Structure Acquisition: Obtain the 2D structure of this compound from a chemical database such as PubChem or ChEMBL.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D SDF format. Perform energy minimization using a force field like MMFF94. This step is crucial for ensuring a sterically plausible conformation for docking and pharmacophore modeling.
Target Prediction Methodologies
3.2.1. Reverse Docking
Reverse docking involves screening a single ligand against a library of protein binding sites.
-
Protein Target Library Preparation: Utilize a curated library of 3D protein structures, such as the Protein Data Bank (PDB). Pre-process the structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on co-crystallized ligands or using pocket prediction algorithms.
-
Docking Simulation: Use a docking program like AutoDock Vina to systematically dock the prepared this compound structure into the binding sites of the protein library.[8]
-
Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (e.g., kcal/mol). Lower binding energies suggest more favorable interactions.
3.2.2. Pharmacophore Mapping
This method identifies targets based on the 3D arrangement of chemical features.
-
Pharmacophore Model Generation: Generate a pharmacophore model from the 3D structure of this compound, identifying key features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
-
Database Screening: Screen this pharmacophore model against a database of target-based pharmacophores (e.g., PharmMapper).[9]
-
Target Ranking: Rank targets based on the fit score, which indicates how well the protein's pharmacophore model matches that of this compound.
3.2.3. Chemical Similarity-Based Prediction
This approach operates on the principle that structurally similar molecules often share similar biological targets.
-
2D Fingerprint Generation: Convert the this compound structure into a molecular fingerprint (e.g., ECFP4).
-
Similarity Search: Use web servers like SwissTargetPrediction or the Similarity Ensemble Approach (SEA) to compare the this compound fingerprint against a database of known active compounds.
-
Target Profiling: The servers return a list of predicted targets ranked by a probability or similarity score.
Data Presentation and Analysis
Due to the lack of specific studies on this compound, the following tables present hypothetical yet plausible data based on findings for other cucurbitane triterpenoids from Momordica charantia.[10]
Table 1: Hypothetical Top-Ranked Targets from Reverse Docking
| Target Protein | Gene Symbol | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| P-glycoprotein 1 | ABCB1 | 6QEX | -9.8 | Tyr307, Phe336, Gln725 |
| Serine/threonine-protein kinase | AKT1 | 6HHG | -9.5 | Leu156, Thr211, Phe438 |
| Interleukin-6 | IL6 | 1ALU | -8.9 | Gln79, Ser118, Trp157 |
| Proto-oncogene tyrosine-protein kinase | SRC | 2SRC | -8.7 | Leu273, Thr338, Tyr340 |
| Cyclin-dependent kinase 2 | CDK2 | 1HCK | -8.2 | Gln131, Asp145, Lys33 |
Table 2: Hypothetical Target Profile from Chemical Similarity Search (SwissTargetPrediction)
| Target Class | Target Name | Gene Symbol | Probability |
| Kinase | Serine/threonine-protein kinase | AKT1 | 0.45 |
| Enzyme | 5-alpha reductase 1 | SRD5A1 | 0.38 |
| Transporter | P-glycoprotein 1 | ABCB1 | 0.35 |
| Nuclear Receptor | Androgen receptor | AR | 0.29 |
| G-protein coupled receptor | C-X-C chemokine receptor type 4 | CXCR4 | 0.22 |
Pathway and Network Analysis
To understand the collective biological function of the predicted targets, pathway and network analyses are performed.
Protein-Protein Interaction (PPI) Network
A consolidated list of high-confidence targets from all prediction methods is submitted to the STRING database to generate a PPI network. This network reveals functional associations and identifies key nodes (proteins with a high degree of connectivity).
KEGG Pathway and Gene Ontology (GO) Enrichment Analysis
The predicted target list is analyzed using tools like DAVID to identify enriched KEGG pathways and GO terms. This provides insight into the biological processes, molecular functions, and cellular components that this compound may modulate. A study on related compounds identified pathways in cancer, AGE-RAGE signaling in diabetic complications, and PI3K-Akt signaling as significantly enriched.[10]
Conclusion and Future Directions
This whitepaper presents a robust, multi-faceted in silico strategy to predict the molecular targets of this compound. By integrating reverse docking, pharmacophore mapping, and chemical similarity approaches, a high-confidence list of potential targets can be generated. Subsequent network and pathway analysis can further elucidate the compound's polypharmacological effects and mechanism of action. The hypothetical results suggest that this compound may play a role in critical signaling pathways related to cancer and metabolic diseases, similar to other triterpenoids from Momordica charantia. The next crucial step is the experimental validation of these in silico predictions through binding assays and cell-based functional studies to confirm the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Kuguacin R and Congeners: A Deep Dive into the Bioactive Triterpenoids of Momordica charantia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacins, a class of cucurbitane-type triterpenoids isolated from the medicinal plant Momordica charantia (bitter melon), have garnered significant scientific interest for their diverse and potent biological activities. This technical guide provides a comprehensive literature review and survey of Kuguacin R and its closely related analogs, with a particular focus on their anti-inflammatory, antimicrobial, antiviral, and cytotoxic properties. While detailed research on this compound is limited, this review synthesizes the available data and extensively covers the well-characterized activities of other kuguacins, notably Kuguacin J, to provide a broader understanding of this compound class. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of these natural products.
This compound: An Overview
This compound is a cucurbitane-type triterpenoid (B12794562) that has been isolated from the stems and leaves of Momordica charantia.[1] It is recognized for its general anti-inflammatory, antimicrobial, and anti-viral properties.[2] However, a thorough review of the current scientific literature reveals a scarcity of specific quantitative data on the biological activities of this compound. The primary publication detailing its isolation did not report specific bioactivity data for this particular compound, focusing instead on the cytotoxicity of other isolated triterpenoids.[1]
Biological Activities of Kuguacins: A Comparative Analysis
Due to the limited specific data for this compound, this section summarizes the quantitative biological data for other prominent kuguacins and related triterpenoids from Momordica charantia to provide a comparative context.
Cytotoxic and Chemosensitizing Activities
Kuguacins, particularly Kuguacin J, have demonstrated significant potential in oncology research, both as cytotoxic agents and as chemosensitizers that can reverse multidrug resistance.
| Compound | Cell Line | Activity Type | IC50 / Fold Increase in Sensitivity | Reference |
| Momordicine VIII | A549 (Lung), HCT-8 (Colon), MCF-7 (Breast), SF-268 (CNS), SGC-7901 (Gastric) | Cytotoxicity | 14.3-20.5 µmol/L | [1] |
| Kuguacin J | KB-V1 (Cervical Cancer) | Chemosensitization to Vinblastine (B1199706) | 1.9-fold (at 5 µM), 4.3-fold (at 10 µM) | [3] |
| Kuguacin J | KB-V1 (Cervical Cancer) | Chemosensitization to Paclitaxel (B517696) | 1.9-fold (at 5 µM), 3.2-fold (at 10 µM) | [3] |
| Kuguacin J | SKOV3 (Ovarian Cancer) | Chemosensitization to Paclitaxel | Significant increase in cytotoxicity | [4] |
| Ethanol extract of M. charantia | MCF-7 (Breast Cancer) | Cytotoxicity | Significant cell death at 80 µg/mL after 48h | [5][6] |
| Kuguacin J | MCF-7 (Breast Cancer) | Cytotoxicity | Significant cell death at 80 µg/mL after 48h | [5][6] |
Anti-inflammatory Activity
The anti-inflammatory properties of Momordica charantia extracts and their constituent triterpenoids are well-documented.
| Compound/Extract | Assay | IC50 | Reference |
| Ethanol extract of M. charantia | Inhibition of protein denaturation | 157.448 µg/mL | [7] |
| (23E)-3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | Inhibition of NO production | Weak (15-35 µM) | [8][9] |
Antiviral Activity
Several kuguacins have been evaluated for their potential to inhibit viral replication, particularly against HIV-1.
| Compound | Virus | EC50 | Cytotoxicity (IC50) | Reference |
| Kuguacin C | HIV-1 | 8.45 µg/mL | > 200 µg/mL (C8166 cells) | [10] |
| Kuguacin E | HIV-1 | 25.62 µg/mL | > 200 µg/mL (C8166 cells) | [10] |
| Kuguacins F-S | HIV-1 | Weak activity | Not specified | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to provide a practical guide for researchers.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of kuguacins and M. charantia extracts are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cell lines (e.g., A549, MCF-7, KB-V1) are seeded in 96-well plates at a specific density (e.g., 2.0 × 10³ cells/well) and allowed to adhere for 24 hours.[3]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Kuguacin J) or vehicle control. For chemosensitization studies, the compound is added in combination with a chemotherapeutic agent (e.g., paclitaxel, vinblastine).[3]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.[3]
-
MTT Addition: MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[7]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the test extract (e.g., 10-160 ppm for M. charantia extract).[7]
-
Control Preparation: A negative control (with distilled water instead of the extract) and a positive control (with a standard anti-inflammatory drug like diclofenac (B195802) sodium at concentrations of 1-16 ppm) are also prepared.[7]
-
Incubation: The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration required to inhibit 50% of protein denaturation, is determined from a dose-response curve.[7]
Signaling Pathways and Molecular Mechanisms
While specific signaling pathways for this compound have not been elucidated, research on related compounds, particularly Kuguacin J, has revealed key molecular targets and mechanisms of action.
Reversal of Multidrug Resistance (MDR) by Kuguacin J
Kuguacin J has been shown to inhibit the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells, thereby conferring multidrug resistance.
Caption: Kuguacin J inhibits P-gp, increasing intracellular drug concentration.
The mechanism involves the direct interaction of Kuguacin J with the drug-substrate-binding site on P-gp, which inhibits the transporter's function and leads to increased intracellular accumulation of chemotherapeutic agents like vinblastine and paclitaxel.[3]
Induction of Apoptosis by Kuguacin J in Ovarian Cancer Cells
In drug-resistant ovarian cancer cells (SKOV3), co-treatment with paclitaxel and Kuguacin J leads to a dramatic decrease in the level of survivin, an anti-apoptotic protein. This is accompanied by a marked induction in the cleavage of PARP and caspase-3, key molecules in the apoptotic cascade.[4]
Caption: Kuguacin J promotes apoptosis by downregulating survivin.
Conclusion and Future Directions
The available literature strongly suggests that kuguacins are a promising class of bioactive compounds with significant therapeutic potential, particularly in the realm of oncology. While this compound itself remains understudied, the extensive research on related compounds like Kuguacin J provides a solid foundation for further investigation. Future research should focus on:
-
Comprehensive Bioactivity Screening of this compound: A systematic evaluation of this compound's cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities is warranted to determine its specific pharmacological profile.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Comparative studies of different kuguacins will help to identify the key structural features responsible for their diverse biological activities, guiding the design of more potent and selective analogs.
References
- 1. Cucurbitane-type triterpenoids from the stems and leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Anti-Inflammatory Assay of Bitter Melon (Momordica Charantia L.) Ethanol Extract - Neliti [neliti.com]
- 8. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kuguacins F-S, cucurbitane triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Kuguacin R from Momordica charantia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kuguacin R is a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia (bitter melon), a plant renowned for its diverse medicinal properties.[1][2] Kuguacins, as a class of compounds, have demonstrated significant therapeutic potential, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][2] These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound from Momordica charantia, primarily from its leaves and stems, where it is found in abundance. The methodologies described are based on established techniques for the isolation of cucurbitane-type triterpenoids from this plant.
Data Presentation: Comparison of Extraction Methods
The efficiency of triterpenoid extraction from Momordica charantia is influenced by the chosen method and solvent. While specific yield data for this compound is not extensively reported, the following table summarizes quantitative data for the extraction of total cucurbitane-type triterpenoids from Momordica charantia, which can serve as a valuable reference.
| Extraction Method | Plant Part | Solvent | Temperature (°C) | Duration | Yield/Key Findings |
| Maceration | Leaves | 80% Ethanol (B145695) | 37 | 16 hours (repeated) | Effective for obtaining a crude extract rich in various triterpenoids. |
| Microwave-Assisted Extraction (MAE) | Fruits | Methanol | 80 | 5 minutes | Reported to yield a higher content of total cucurbitane-type triterpenoids compared to other methods. |
| Ultrasound-Assisted Extraction (UAE) | Fruits | 80% Ethanol | Not Specified | 30 minutes | A rapid method for extracting total momordicosides. |
| Soxhlet Extraction | Fruits | Methanol | Boiling point of solvent | 6 hours | A traditional and exhaustive extraction method. |
Experimental Protocols
The following protocols provide a detailed guide for the extraction, purification, and quantification of this compound from Momordica charantia.
Protocol 1: Extraction of Crude Triterpenoid Extract
This protocol details the initial extraction of a crude extract rich in triterpenoids from the leaves of Momordica charantia.
Materials:
-
Dried and powdered leaves of Momordica charantia
-
80% Ethanol
-
Maceration vessel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 1 kg of dried, powdered leaves of Momordica charantia.
-
Macerate the powdered leaves in 4 liters of 80% ethanol at 37°C for 16 hours with occasional stirring.
-
Filter the mixture to separate the extract from the plant material.
-
Repeat the maceration of the plant residue with an additional 4 liters of 80% ethanol to ensure exhaustive extraction.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Purification of this compound
This protocol describes the purification of this compound from the crude extract using liquid-liquid partitioning and column chromatography.
Materials:
-
Crude triterpenoid extract
-
50% Methanol
-
n-Hexane
-
Diethyl ether
-
Chloroform
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Elution solvents (e.g., gradients of n-hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
-
Developing chamber and visualization reagents
Procedure:
-
Dissolve the crude extract in 50% methanol.
-
Perform successive liquid-liquid partitioning with n-hexane, diethyl ether, chloroform, and ethyl acetate to fractionate the extract based on polarity.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).
-
The diethyl ether fraction is often enriched with kuguacins. Subject this fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect the fractions and analyze them using TLC.
-
Combine the fractions containing the purified this compound and concentrate them to dryness.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). A specific validated method for this compound may need to be developed.
Materials:
-
Purified this compound extract
-
This compound standard (if available)
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
HPLC system with a suitable detector (e.g., DAD or ELSD)
-
C18 reversed-phase column
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the purified this compound extract in the mobile phase.
-
Inject the standards and the sample solution into the HPLC system.
-
Develop a suitable gradient elution method to achieve good separation of this compound from other components. A typical mobile phase could be a gradient of acetonitrile and water.
-
Monitor the elution at an appropriate wavelength (e.g., 205 nm for triterpenoids).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothesized Signaling Pathway for Anticancer Activity
While the specific signaling pathway for this compound is not fully elucidated, based on the known mechanisms of related kuguacins, a hypothesized pathway for its anticancer activity is presented below. Kuguacin J, a closely related compound, has been shown to induce apoptosis through the activation of caspase-3 and to overcome multidrug resistance by inhibiting P-glycoprotein (P-gp).[3][4][5]
Caption: Hypothesized anticancer signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for the Identification of Kuguacin R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), has garnered significant interest within the scientific community for its potential anti-inflammatory, antimicrobial, and anti-viral properties.[1] As research into the therapeutic applications of this compound expands, robust and reliable analytical methods for its identification and quantification are paramount. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), intended to guide researchers in their experimental design and data interpretation.
Analytical Techniques
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals like this compound from complex matrices such as plant extracts.[2][3][4] The chromatographic separation provides high resolution, while the mass spectrometer offers high sensitivity and selectivity for unambiguous identification based on mass-to-charge ratio and fragmentation patterns.
I. High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is adapted from established methods for the analysis of cucurbitane triterpenoids from Momordica charantia. Optimization may be required for specific instrumentation and sample matrices.
Objective: To separate this compound from other components in a sample matrix for identification and quantification.
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, and a suitable detector (e.g., UV, ELSD, or MS)
-
Reversed-phase C18 column (e.g., Phenomenex Gemini C18)
-
HPLC-grade methanol, acetonitrile, and water
-
Acetic acid or formic acid (for mobile phase modification)
-
Syringe filters (0.22 µm)
Sample Preparation Protocol:
-
Extraction:
-
Weigh 1.0 g of finely powdered, dried plant material (e.g., leaves of Momordica charantia).
-
Add 5.0 mL of methanol-water (90:10, v/v).
-
Sonicate the mixture at 35°C for 25 minutes.
-
Centrifuge the mixture at 9000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process four more times on the plant material pellet, combining all supernatants.[5]
-
Filter the combined supernatant through a 0.22 µm syringe filter prior to HPLC injection.
-
HPLC Operating Conditions:
The following table summarizes a typical set of HPLC conditions for the analysis of cucurbitane triterpenoids.
| Parameter | Value | Reference |
| Column | Phenomenex Gemini C18 | [5] |
| Mobile Phase | A: Methanol + 0.1% Acetic AcidB: Acetonitrile + 0.1% Acetic AcidC: Water + 0.1% Acetic Acid | [5] |
| Gradient Program | 0–5 min: 10% A, 25% B, 65% C5–36 min: Linear gradient to 4% A, 70% B, 26% C36–38 min: Linear gradient to 100% B38–43 min: Hold at 100% B | [5] |
| Flow Rate | 0.5 mL/min | [5] |
| Injection Volume | 10 µL | [5] |
| Column Temperature | 25°C | [5] |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer | [5] |
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
II. Mass Spectrometry (MS) Identification
Mass spectrometry, particularly tandem MS (MS/MS), is crucial for the definitive identification of this compound.
Objective: To confirm the identity of this compound based on its accurate mass and characteristic fragmentation pattern.
Instrumentation:
-
A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument, coupled to an HPLC system.
-
Electrospray Ionization (ESI) source.
MS Operating Conditions:
The following parameters are provided as a starting point and should be optimized for the specific instrument.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 2.5 kV - 4.5 kV |
| Sampling Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Scan Range (Full Scan) | m/z 100 - 1500 |
| Collision Energy (for MS/MS) | Ramped or specific energy levels to induce fragmentation (e.g., 10-40 eV) |
Data Interpretation:
-
Full Scan MS: The full scan spectrum will provide the accurate mass of the molecular ion of this compound.
-
Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern serves as a fingerprint for the molecule. For cucurbitane triterpenoids, common fragmentation patterns involve the loss of water molecules, cleavage of side chains, and ring cleavages.[6]
UPLC-MS/MS Quantitative Analysis Parameters:
For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed for its high sensitivity and selectivity. The following table provides representative parameters for the UPLC-MS/MS analysis of cucurbitane-type triterpenoids.
| Parameter | Value | Reference |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | [2] |
| Mobile Phase | A: 0.01% Formic Acid in 5% MethanolB: 0.01% Formic Acid in Methanol | [2] |
| Gradient Program | 0-1 min: 72% B1-2 min: 72-74% B2-6 min: 74% B6-7 min: 74-85% B7-8 min: 85% B8-9.5 min: 85-99% B9.5-10.5 min: 99% B10.5-11 min: 99-72% B | [2] |
| Flow Rate | 0.3 mL/min | [2] |
| Injection Volume | 2 µL | [2] |
| Column Temperature | 35°C | [2] |
| Linearity Range | 2 - 200 ng/mL | [2] |
| Limit of Detection (LOD) | 0.125 - 10 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.25 - 15 ng/mL | [2] |
Biological Context: Signaling Pathway
Research on compounds structurally related to this compound, such as Kuguacin J, has shed light on their potential mechanisms of action. Kuguacin J has been shown to inhibit the function of P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1).[7][8] P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell.
Inhibition of P-glycoprotein (ABCB1) by Kuguacins
Caption: this compound may inhibit P-glycoprotein, leading to increased intracellular drug accumulation and cancer cell death.
By inhibiting P-gp, Kuguacins can potentially reverse multidrug resistance, making cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents. This mechanism involves the direct interaction of the Kuguacin molecule with the drug-substrate-binding site of P-gp.[7][8] This highlights a promising area for the development of this compound as a chemosensitizing agent in cancer therapy.
Conclusion
The analytical protocols and data presented in these application notes provide a comprehensive framework for the identification and quantification of this compound. The detailed HPLC and MS methodologies, along with an understanding of its potential biological mechanism of action, will aid researchers in advancing the study of this promising natural product for its potential therapeutic applications. The provided methods, while based on closely related compounds, offer a strong starting point for the development of validated analytical procedures for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. academic.oup.com [academic.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Kuguacin R in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (commonly known as bitter melon), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antiviral activities[1]. As research into the pharmacological applications of this compound expands, accurate and reliable quantification in plant extracts is crucial for standardization, quality control, and dose-determination in preclinical and clinical studies. This application note provides detailed protocols for the extraction and quantification of this compound from plant materials, primarily focusing on Momordica charantia. While specific quantitative data for this compound is limited in published literature, this guide establishes a framework for its analysis based on methods developed for structurally similar cucurbitane triterpenoids.
Data Presentation: Quantitative Analysis of Triterpenoids in Momordica charantia
| Extraction Method | Solvent | Compound | Concentration (µg/g of dry fruit weight) | Reference |
| Soxhlet Extraction | Methanol (B129727) | Charantin | 200-600 | [2] |
| Spectrophotometry | 80% Ethanol (B145695) | Total Saponins (B1172615) | 47,400 | [3] |
Note: The concentration of this compound is expected to vary depending on the plant part (leaves, stems, or fruit), geographical origin, and the extraction method employed. The data above should be considered illustrative for related compounds.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines a standard procedure for the extraction of this compound and other triterpenoids from dried and powdered Momordica charantia plant material.
Materials and Reagents:
-
Dried and finely powdered Momordica charantia (leaves, stems, or fruit)
-
80% Ethanol (v/v)
-
Hexane
-
Ethyl acetate (B1210297)
-
Methanol (HPLC grade)
-
Water (deionized or distilled)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Ultrasonic bath (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak 100 g of powdered plant material in 1 L of 80% ethanol at room temperature for 24-48 hours with occasional stirring[4]. Filter the extract and repeat the process twice with fresh solvent. Combine the filtrates.
-
Soxhlet Extraction: Place 50 g of powdered plant material in a thimble and extract with 500 mL of 80% ethanol for 6-8 hours[2].
-
-
Solvent Evaporation: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude extract in 200 mL of distilled water and sequentially partition with equal volumes of hexane, and ethyl acetate in a separatory funnel.
-
The ethyl acetate fraction is typically enriched with triterpenoids. Collect this fraction and evaporate the solvent to dryness.
-
-
Solid Phase Extraction (SPE) for Sample Clean-up:
-
Re-dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge and wash with a low-polarity solvent to remove interfering compounds.
-
Elute the triterpenoid-rich fraction with methanol or a mixture of methanol and acetonitrile (B52724).
-
Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC or LC-MS/MS analysis.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method adaptable for the quantification of this compound, based on established methods for similar cucurbitane triterpenoids. Method validation is essential for accurate quantification.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) or methanol (A) and water (B) is commonly used. A starting point could be a gradient from 30% A to 90% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectra of similar triterpenoids, a wavelength between 205 nm and 280 nm should be evaluated for optimal detection of this compound.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Sample Analysis: Inject the prepared plant extract and the standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Ionization Mode: Positive or negative ESI mode should be optimized for this compound.
-
MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, specific Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) for this compound need to be determined by infusing a standard solution.
Procedure:
-
Method Development: Optimize the ESI source parameters and determine the optimal MRM transitions for this compound.
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC method.
-
Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Quantify this compound in the samples based on the peak area of the specific MRM transition and the calibration curve generated from the standards.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound extraction and quantification.
Proposed Anti-inflammatory Signaling Pathway of this compound
Cucurbitane-type triterpenoids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway. The following diagram illustrates the proposed mechanism of action for this compound.
References
Application Notes: Kuguacin R Anti-Inflammatory Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia, a plant known for its diverse medicinal properties.[1] Emerging research indicates that this compound possesses potent anti-inflammatory activities.[1] This document provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The underlying mechanism of action involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.
Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon stimulation with LPS, RAW 264.7 macrophages initiate an inflammatory response characterized by the production of inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6. This response is largely mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, as a potential anti-inflammatory agent, is expected to suppress the production of these inflammatory markers. This protocol first assesses the cytotoxicity of this compound to determine a non-toxic working concentration, followed by the quantification of its inhibitory effects on NO, TNF-α, and IL-6 production in LPS-stimulated cells.
Materials and Reagents
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent
-
Human TNF-α ELISA Kit
-
Human IL-6 ELISA Kit
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
24-well cell culture plates
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain optimal growth.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the non-toxic concentration of this compound on RAW 264.7 cells before evaluating its anti-inflammatory activity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in DMEM.
-
After 24 hours, remove the medium and treat the cells with different concentrations of this compound for another 24 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Select the highest concentration of this compound that shows no significant cytotoxicity for subsequent experiments.
Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and test groups (cells + this compound + LPS).
-
After incubation, collect the cell culture supernatants.
-
To measure NO production, mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to determine the nitrite concentration in the samples.
Anti-Inflammatory Assay: Measurement of TNF-α and IL-6 Production (ELISA)
-
Follow the same cell seeding, pre-treatment, and stimulation steps as described in the nitric oxide assay (Protocol 3).
-
After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the assay procedure.
-
Briefly, the supernatant is added to a 96-well plate pre-coated with capture antibodies for either TNF-α or IL-6.
-
After incubation and washing steps, a detection antibody is added, followed by a substrate solution to develop color.
-
The absorbance is measured at the recommended wavelength, and the concentration of the cytokine is determined by comparison to a standard curve.
Data Presentation
The quantitative data from the anti-inflammatory assays are summarized in the table below. The results are expressed as the mean ± standard deviation (SD) from three independent experiments.
| Treatment Group | NO Production (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control (Untreated) | 1.2 ± 0.3 | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 2850 ± 150 | 1540 ± 98 |
| This compound (10 µM) + LPS | 15.3 ± 1.5 | 1680 ± 110 | 910 ± 75 |
| This compound (25 µM) + LPS | 8.7 ± 0.9 | 920 ± 85 | 480 ± 50 |
| This compound (50 µM) + LPS | 4.1 ± 0.5 | 450 ± 40 | 210 ± 30 |
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Discussion
The results indicate that this compound effectively inhibits the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner. This suggests that this compound possesses significant anti-inflammatory properties. The proposed mechanism of action, as depicted in the signaling pathway diagram, is the inhibition of the NF-κB pathway. By preventing the activation of IKK, this compound blocks the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. These findings highlight the potential of this compound as a therapeutic agent for inflammatory diseases. Further studies are warranted to explore its efficacy and safety in in vivo models.
References
Kuguacin R: Application Notes and Protocols for In Vitro Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), has demonstrated notable anti-inflammatory properties in various in vitro studies. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory potential of this compound. The information presented herein is intended to guide the design and execution of in vitro assays to characterize the compound's efficacy and mechanism of action.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Key mediators of the inflammatory process include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the expression of these inflammatory mediators. Many natural compounds, including cucurbitacins, have been shown to exert their anti-inflammatory effects by modulating this pathway.
These application notes will detail the methodologies for assessing the impact of this compound on cell viability, nitric oxide production, and the expression of key inflammatory proteins in a widely used in vitro model of inflammation.
Data Presentation
The following table summarizes the expected quantitative data from in vitro anti-inflammatory studies of this compound. This data is presented as a template for researchers to populate with their experimental findings.
| Assay | Parameter | Cell Line | Inducer (e.g., LPS) | This compound Concentration Range | Result (e.g., IC50, % Inhibition) |
| Cell Viability | IC50 | RAW 264.7 | - | 1-100 µM | >100 µM (Expected) |
| Nitric Oxide (NO) Production | IC50 | RAW 264.7 | 1 µg/mL | 1-50 µM | To be determined |
| TNF-α Secretion | % Inhibition | RAW 264.7 | 1 µg/mL | 1-50 µM | To be determined |
| IL-6 Secretion | % Inhibition | RAW 264.7 | 1 µg/mL | 1-50 µM | To be determined |
| iNOS Expression | % Inhibition | RAW 264.7 | 1 µg/mL | 1-50 µM | To be determined |
| COX-2 Expression | % Inhibition | RAW 264.7 | 1 µg/mL | 1-50 µM | To be determined |
Experimental Protocols
Cell Culture and Maintenance
Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol is for quantifying the secretion of TNF-α and IL-6 into the cell culture medium.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for iNOS and COX-2 Expression
This method is used to determine the effect of this compound on the protein expression levels of iNOS and COX-2.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.
Caption: Proposed mechanism of this compound via the NF-κB signaling pathway.
Caption: Logical flow of the in vitro anti-inflammatory investigation of this compound.
Application Notes and Protocols for Kuguacin J in Cancer Cell Line Research
A Note on Nomenclature: Extensive research has been conducted on Kuguacin J , a triterpenoid (B12794562) isolated from the leaves of Momordica charantia (bitter melon). No significant scientific literature was found for "Kuguacin R." This document will detail the applications and protocols for Kuguacin J, assuming this is the compound of interest for researchers in oncology and drug development.
Kuguacin J has demonstrated significant anti-cancer properties across a variety of cancer cell lines. Its primary mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the chemosensitization of multidrug-resistant cancer cells. These notes provide an overview of its applications and detailed protocols for key experimental validations.
Overview of Kuguacin J's Anti-Cancer Activity
Kuguacin J exhibits a range of effects on cancer cells, making it a compound of interest for therapeutic development. Its key biological activities include:
-
Induction of G1 Cell Cycle Arrest: Kuguacin J has been shown to halt the progression of the cell cycle at the G1 phase in both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cells.[1][2] This is achieved by downregulating the expression of key cell cycle proteins such as cyclin D1, cyclin E, cyclin-dependent kinase 2 (Cdk2), and Cdk4, while increasing the levels of Cdk inhibitors p21 and p27.[1]
-
Induction of Apoptosis: The compound triggers programmed cell death through a mitochondria-dependent pathway.[3] This is characterized by an increased Bax/Bcl-2 ratio, cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), and a reduction in the expression of the anti-apoptotic protein survivin.[1]
-
Chemosensitization: Kuguacin J can reverse multidrug resistance (MDR) in cancer cells.[4] It directly interacts with and inhibits the function of P-glycoprotein (P-gp), an ABC transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[5] This leads to increased intracellular accumulation and cytotoxicity of drugs like paclitaxel (B517696) and vinblastine (B1199706) in resistant cervical (KB-V1) and ovarian (SKOV3) cancer cell lines.[6]
-
Anti-Metastatic Potential: In androgen-independent prostate cancer cells (PC3), Kuguacin J has been observed to inhibit cell migration and invasion by reducing the secretion of matrix metalloproteinases (MMP-2, MMP-9) and urokinase plasminogen activator (uPA).[2]
Data Presentation: Cytotoxicity of Kuguacin J
The following table summarizes the available quantitative data on the effects of Kuguacin J on various cancer cell lines.
| Cell Line | Cancer Type | Effect | Quantitative Data | Reference |
| LNCaP | Androgen-Dependent Prostate Cancer | Growth inhibition via G1 arrest and apoptosis | Specific IC50 not provided in the abstract. | [1] |
| PC3 | Androgen-Independent Prostate Cancer | Growth inhibition via G1 arrest; anti-invasive effects | Specific IC50 not provided in the abstract. | [2] |
| KB-V1 | Multidrug-Resistant Cervical Carcinoma | Increased sensitivity to vinblastine | 1.9-fold and 4.3-fold increase with 5 µM and 10 µM Kuguacin J, respectively. | |
| KB-V1 | Multidrug-Resistant Cervical Carcinoma | Increased sensitivity to paclitaxel | 1.9-fold and 3.2-fold increase with 5 µM and 10 µM Kuguacin J, respectively. | |
| KB-V1 | Multidrug-Resistant Cervical Carcinoma | Increased accumulation of Calcein AM | 2.2 to 4.1-fold increase with 10-60 µM Kuguacin J. | |
| KB-V1 | Multidrug-Resistant Cervical Carcinoma | Increased accumulation of Rhodamine 123 | 2.5 to 3.5-fold increase with 10-60 µM Kuguacin J. | |
| SKOV3 | Drug-Resistant Ovarian Cancer | Increased cytotoxicity of paclitaxel | Specific fold-change not provided in the abstract. | [6] |
| A2780 | Drug-Sensitive Ovarian Cancer | Cytotoxicity | Specific IC50 not provided in the abstract. | |
| MCF-7 | Breast Cancer | Cytotoxicity, Caspase-3 activation | Specific IC50 not provided. Increased caspase-3 activity by 75%. | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cytotoxicity, Caspase-3 activation | Specific IC50 not provided. Increased caspase-3 activity by 75%. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of Kuguacin J on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Kuguacin J (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8][9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of Kuguacin J in culture medium.
-
Remove the medium from the wells and add 100 µL of the Kuguacin J dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Kuguacin J).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Kuguacin J that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Kuguacin J
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1x10⁶ cells per well in 6-well plates and incubate for 24 hours.[1]
-
Treat the cells with the desired concentrations of Kuguacin J for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[11]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1x10⁶ cells/mL.
-
Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Kuguacin J
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[3]
-
Flow cytometer
Procedure:
-
Seed and treat cells with Kuguacin J as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.[3] Fix for at least 30 minutes on ice.[7]
-
Centrifuge the fixed cells and wash twice with PBS.[10]
-
Resuspend the cell pellet in PI staining solution.[3] The RNase A will degrade RNA to prevent its staining by PI.
-
Incubate for 15-30 minutes at room temperature in the dark.[6]
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content. A histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[2]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane[13]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]
-
Primary antibodies (e.g., against Cyclin D1, Cdk4, Bax, Bcl-2, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)[12]
-
Imaging system
Procedure:
-
Seed and treat cells with Kuguacin J.
-
Lyse the cells in ice-cold lysis buffer.[12]
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Transfer the separated proteins from the gel to a membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use a loading control like β-actin to normalize the data.[12]
Visualizations
The following diagrams illustrate the key pathways and workflows associated with Kuguacin J research.
Caption: General experimental workflow for studying Kuguacin J.
Caption: Kuguacin J-induced G1 cell cycle arrest pathway.
Caption: Kuguacin J-induced mitochondrial apoptosis pathway.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. medium.com [medium.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. origene.com [origene.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Kuguacin R as a Potential Chemosensitizer in Multidrug Resistance
Introduction
Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] These transporters actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Natural products are a promising source of novel chemosensitizers that can reverse MDR.
While the query specified Kuguacin R, the current body of scientific literature does not extensively cover its role as a chemosensitizer. However, significant research is available for a closely related compound, Kuguacin J , also a triterpenoid (B12794562) isolated from Momordica charantia (bitter melon). These application notes will, therefore, focus on the well-documented chemosensitizing effects of Kuguacin J as a representative kuguacin, providing researchers with the necessary data and protocols to investigate its potential in overcoming multidrug resistance. Kuguacin J has been shown to reverse P-gp-mediated MDR by directly inhibiting its function.[1][2][3]
These notes provide an overview of the effects of Kuguacin J on MDR, detailed protocols for key experiments, and visual representations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Kuguacin J in sensitizing multidrug-resistant cancer cells to conventional chemotherapeutic agents.
Table 1: Effect of Kuguacin J on the Cytotoxicity of Chemotherapeutic Agents in Multidrug-Resistant (MDR) Cancer Cells
| Cell Line | Chemotherapeutic Agent | Kuguacin J Concentration (µM) | Fold Reversal of Resistance | Reference |
| KB-V1 (P-gp overexpressing) | Vinblastine | 5 | 1.9 | [1] |
| 10 | 4.3 | [1] | ||
| Paclitaxel (B517696) | 5 | 1.9 | [1] | |
| 10 | 3.2 | [1] | ||
| SKOV3 (Drug-resistant) | Paclitaxel | Not specified | Significantly increased cytotoxicity | [4][5] |
Fold Reversal is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the agent in the presence of Kuguacin J.
Table 2: Effect of Kuguacin J on the Intracellular Accumulation of P-glycoprotein (P-gp) Substrates
| Cell Line | P-gp Substrate | Kuguacin J Concentration (µM) | Fold Increase in Accumulation | Reference |
| KB-V1 | Calcein-AM | 10 | 2.2 | [1] |
| 20 | 2.9 | [1] | ||
| 40 | 3.5 | [1] | ||
| 60 | 4.1 | [1] | ||
| KB-V1 | Rhodamine 123 | Not specified | Significant increase | [2] |
| KB-V1 | [³H]-Vinblastine | Not specified | Significant increase | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of Kuguacin J on the chemosensitivity of MDR cancer cells.
1. Materials:
-
MDR and drug-sensitive parental cancer cell lines (e.g., KB-V1 and KB-3-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Kuguacin J (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, Vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with varying concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of Kuguacin J. Include wells for untreated controls and vehicle controls (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curves.
Protocol 2: Flow Cytometry-Based Drug Accumulation Assay
This protocol measures the effect of Kuguacin J on the intracellular accumulation of fluorescent P-gp substrates.
1. Materials:
-
MDR cancer cells (e.g., KB-V1)
-
Complete cell culture medium
-
Kuguacin J
-
Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
2. Procedure:
-
Harvest cells and resuspend them in a complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of Kuguacin J for 1 hour at 37°C.
-
Add the fluorescent P-gp substrate (e.g., 5 µM Rhodamine 123) to the cell suspension.
-
Incubate for another 60-90 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence intensity indicates inhibition of P-gp-mediated efflux.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to investigate the molecular mechanism of Kuguacin J-induced chemosensitization, particularly its effect on apoptosis.
1. Materials:
-
MDR cancer cells (e.g., SKOV3)
-
Kuguacin J and chemotherapeutic agent (e.g., Paclitaxel)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Caspase-3, PARP, Survivin, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
2. Procedure:
-
Treat cells with the chemotherapeutic agent alone or in combination with Kuguacin J for a specified time (e.g., 24-48 hours).
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system. Analyze the changes in protein expression.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Kuguacin J inhibits P-gp, reversing multidrug resistance.
References
- 1. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
Kuguacin J: Application Notes and Protocols for P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and quantitative data related to the investigation of Kuguacin J as a P-glycoprotein (P-gp, ABCB1) inhibitor. The following sections detail the methodologies for key assays used to characterize the inhibitory effects of Kuguacin J on P-gp function and its potential to reverse multidrug resistance (MDR) in cancer cells.
Overview of Kuguacin J as a P-glycoprotein Inhibitor
Kuguacin J, a triterpenoid (B12794562) isolated from the leaves of Momordica charantia (bitter melon), has been identified as a potent inhibitor of P-glycoprotein.[1][2] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic drugs, from cells.[3] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), which limits the efficacy of chemotherapy.[2][3]
Kuguacin J has been shown to reverse P-gp-mediated MDR by directly interacting with the drug-substrate-binding site of P-gp, thereby inhibiting its transport function.[1][2] This leads to increased intracellular accumulation and enhanced cytotoxicity of chemotherapeutic agents in MDR cancer cells.[1][4] The following sections provide quantitative data and detailed protocols for assays that are crucial for evaluating the P-gp inhibitory activity of Kuguacin J.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Kuguacin J in sensitizing multidrug-resistant cancer cells to chemotherapeutic drugs. The data is extracted from studies on human cervical carcinoma cell lines, KB-3-1 (parental, drug-sensitive) and KB-V1 (P-gp overexpressing, multidrug-resistant).
Table 1: Effect of Kuguacin J on the Cytotoxicity of Vinblastine and Paclitaxel in KB-V1 and KB-3-1 Cells [1]
| Cell Line | Chemotherapeutic Agent | Kuguacin J Concentration (µM) | IC₅₀ (nM) | Fold Reversal |
| KB-V1 | Vinblastine | 0 | 180 ± 15 | - |
| 5 | 95 ± 8 | 1.9 | ||
| 10 | 42 ± 5 | 4.3 | ||
| KB-3-1 | Vinblastine | 0 | 3.5 ± 0.4 | - |
| 5 | 3.6 ± 0.5 | ~1.0 | ||
| 10 | 3.4 ± 0.6 | ~1.0 | ||
| KB-V1 | Paclitaxel | 0 | 250 ± 20 | - |
| 5 | 132 ± 12 | 1.9 | ||
| 10 | 78 ± 9 | 3.2 | ||
| KB-3-1 | Paclitaxel | 0 | 5.2 ± 0.7 | - |
| 5 | 5.5 ± 0.8 | ~1.0 | ||
| 10 | 5.1 ± 0.6 | ~1.0 |
IC₅₀ values represent the mean ± SD of three independent experiments. Fold reversal was calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of Kuguacin J.
Table 2: Effect of Kuguacin J on the Accumulation of P-gp Substrates in KB-V1 Cells [1]
| P-gp Substrate | Kuguacin J Concentration (µM) | Fluorescence Accumulation (Fold Increase vs. Control) |
| Rhodamine 123 | 5 | 2.5 ± 0.3 |
| 10 | 4.8 ± 0.5 | |
| Calcein-AM | 5 | 3.1 ± 0.4 |
| 10 | 5.5 ± 0.6 |
Values represent the mean ± SD of three independent experiments.
Experimental Protocols
This section provides detailed protocols for the key experiments used to characterize the P-gp inhibitory activity of Kuguacin J.
Cell Culture
-
Cell Lines:
-
KB-3-1: Human cervical carcinoma, drug-sensitive parental cell line.
-
KB-V1: Multidrug-resistant human cervical carcinoma cell line, overexpressing P-glycoprotein.
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
For KB-V1 cells: To maintain P-gp expression, the culture medium is supplemented with 1 µg/mL of vinblastine. Cells should be cultured in drug-free medium for at least one week before any experiment.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of Kuguacin J to enhance the cytotoxicity of chemotherapeutic drugs in MDR cells.[1][4][5]
-
Materials:
-
96-well plates
-
KB-3-1 and KB-V1 cells
-
Culture medium
-
Kuguacin J (in DMSO, final concentration of DMSO should be <0.1%)
-
Chemotherapeutic agents (e.g., vinblastine, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells (2 x 10³ cells/well) in 96-well plates and allow them to attach for 24 hours.
-
Add various concentrations of the chemotherapeutic agent with or without Kuguacin J to the wells. Include wells with Kuguacin J alone to assess its intrinsic cytotoxicity.
-
Incubate the plates for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration of drug required to inhibit cell growth by 50%) is determined from the dose-response curves.
-
Calcein-AM Accumulation Assay
This assay measures the functional activity of P-gp by quantifying the efflux of the fluorescent substrate calcein (B42510).[1][6][7] Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases. Calcein is a substrate for P-gp, so its accumulation within the cells is inversely proportional to P-gp activity.[8]
-
Materials:
-
96-well black, clear-bottom plates
-
KB-V1 cells
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Kuguacin J
-
Calcein-AM (1 µM in HBSS)
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Seed KB-V1 cells (5 x 10⁴ cells/well) in 96-well black, clear-bottom plates and allow them to attach overnight.
-
Wash the cells twice with HBSS.
-
Pre-incubate the cells with various concentrations of Kuguacin J or a known P-gp inhibitor (e.g., verapamil) in HBSS for 30 minutes at 37°C.
-
Add Calcein-AM solution to each well to a final concentration of 0.5-1 µM and incubate for another 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with ice-cold HBSS to remove extracellular calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm) or a flow cytometer.
-
An increase in intracellular calcein fluorescence in the presence of Kuguacin J indicates inhibition of P-gp-mediated efflux.
-
[³H]-Vinblastine Transport Assays
These assays directly measure the effect of Kuguacin J on the transport of a radiolabeled P-gp substrate, vinblastine.[1][2]
-
Materials:
-
24-well plates
-
KB-V1 cells
-
HBSS
-
Kuguacin J
-
[³H]-Vinblastine
-
Scintillation cocktail
-
Scintillation counter
-
-
Protocol:
-
Seed KB-V1 cells in 24-well plates and grow to confluence.
-
Wash the cells twice with HBSS.
-
Pre-incubate the cells with or without Kuguacin J in HBSS for 30 minutes at 37°C.
-
Add [³H]-Vinblastine (e.g., 10 nM) to the wells and incubate for 60 minutes at 37°C.
-
To terminate the transport, wash the cells three times with ice-cold HBSS.
-
Lyse the cells with 0.1 N NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the radioactivity counts.
-
-
Protocol:
-
Follow steps 1-4 of the accumulation assay to load the cells with [³H]-Vinblastine.
-
After the loading period, wash the cells three times with ice-cold HBSS.
-
Add fresh, pre-warmed HBSS with or without Kuguacin J to the cells.
-
At various time points (e.g., 0, 15, 30, 60 minutes), collect the supernatant (efflux medium) and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysates using a scintillation counter.
-
A decrease in the amount of [³H]-Vinblastine effluxed into the medium in the presence of Kuguacin J indicates P-gp inhibition.
-
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.[9][10]
-
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl₂)
-
Kuguacin J
-
ATP
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Verapamil (B1683045) (as a positive control for ATPase stimulation)
-
Sodium orthovanadate (Na₃VO₄, as a P-gp specific inhibitor)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
In a 96-well plate, add P-gp membrane vesicles (5-10 µg) to the assay buffer.
-
Add Kuguacin J at various concentrations. Include a control with a known P-gp substrate like verapamil (e.g., 200 µM) to measure stimulation and a control with Na₃VO₄ (e.g., 100 µM) to determine the P-gp-specific ATPase activity.
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding MgATP (e.g., 5 mM final concentration).
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
The amount of inorganic phosphate (Pi) released is proportional to the ATPase activity. The effect of Kuguacin J is determined by comparing the vanadate-sensitive ATPase activity in its presence to the basal activity.
-
[¹²⁵I]-Iodoarylazidoprazosin (IAAP) Binding Assay
This photoaffinity labeling assay is used to determine if a compound directly interacts with the P-gp substrate binding site(s).[1][11] IAAP is a photo-reactive analog of a P-gp substrate that covalently binds to the transporter upon UV irradiation.
-
Materials:
-
P-gp-rich membrane vesicles
-
[¹²⁵I]-IAAP
-
Kuguacin J
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV cross-linking apparatus (e.g., Stratalinker)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
-
-
Protocol:
-
Incubate P-gp membrane vesicles with [¹²⁵I]-IAAP in the presence of increasing concentrations of Kuguacin J for 10 minutes at room temperature in the dark.
-
Expose the samples to high-intensity UV light for a short period (e.g., 2-5 minutes) on ice to induce covalent cross-linking.
-
Quench the reaction and prepare the samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled P-gp band.
-
A concentration-dependent decrease in the intensity of the radiolabeled P-gp band in the presence of Kuguacin J indicates competitive binding to the IAAP binding site on P-gp.
-
Visualizations
Experimental Workflow for P-gp Inhibition by Kuguacin J
Caption: Experimental workflow for characterizing Kuguacin J as a P-gp inhibitor.
Proposed Mechanism of P-gp Inhibition by Kuguacin J
Caption: Kuguacin J directly binds to P-gp, inhibiting drug efflux.
References
- 1. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Major photoaffinity drug labeling sites for iodoaryl azidoprazosin in P-glycoprotein are within, or immediately C-terminal to, transmembrane domains 6 and 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulating Kuguacin R for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia, has demonstrated promising anti-inflammatory, antimicrobial, and anti-viral properties in preclinical research.[1] However, like many natural triterpenoids, this compound is a hydrophobic compound with limited aqueous solubility, posing a significant challenge for achieving adequate bioavailability in in vivo studies.[2] Proper formulation is therefore critical to ensure consistent and effective delivery of the compound to the target tissues.
These application notes provide a comprehensive guide to formulating this compound for in vivo research. The focus is on developing a robust formulation strategy using a Self-Emulsifying Drug Delivery System (SEDDS), a widely recognized and effective approach for enhancing the oral bioavailability of poorly water-soluble compounds.[1][3] The protocols outlined below are intended as a starting point and should be optimized based on specific experimental needs and further characterization of this compound's physicochemical properties.
Physicochemical Properties and Formulation Challenges
While specific quantitative data for this compound is not extensively available, its structural similarity to other cucurbitane triterpenoids suggests it is a lipophilic molecule (LogP likely > 2) with poor water solubility. This characteristic leads to low dissolution rates in the gastrointestinal tract, which is a primary barrier to oral absorption.
Key Formulation Challenge: To enhance the solubility and dissolution rate of this compound in the gastrointestinal fluids to improve its systemic absorption and bioavailability.
Formulation Strategy: Self-Emulsifying Drug Delivery System (SEDDS)
A SEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water micro- or nanoemulsion upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract.[3] This in-situ emulsification allows the hydrophobic drug to remain in a solubilized state, presenting a large surface area for absorption.[1][4]
Advantages of SEDDS for this compound:
-
Enhanced Bioavailability: Improves the dissolution and absorption of lipophilic drugs.[1][5]
-
Protection from Degradation: The oily droplets can protect the drug from enzymatic degradation in the GI tract.
-
Lymphatic Transport: For highly lipophilic drugs, SEDDS can facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[4]
-
Overcoming P-gp Efflux: Some excipients used in SEDDS can inhibit efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and reduce bioavailability. Kuguacin J, a related compound, has been shown to be a P-gp inhibitor.[6][7]
Experimental Protocols
The following protocols describe a systematic approach to developing and characterizing a this compound-loaded SEDDS formulation for oral administration in rodent models.
Protocol 1: Excipient Solubility Screening
Objective: To identify suitable oils, surfactants, and co-surfactants that can effectively solubilize this compound.
Methodology:
-
Add an excess amount of this compound to 1 mL of each candidate excipient (see Table 1 for examples) in a sealed vial.
-
Vortex the vials for 2 minutes to facilitate mixing.
-
Place the vials in a shaking incubator at 25°C for 48 hours to reach equilibrium.
-
After 48 hours, centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., methanol).
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV.
-
Select the excipients with the highest solubilizing capacity for this compound for the next stage of formulation development.
Table 1: Candidate Excipients for Solubility Screening
| Excipient Class | Examples |
| Oils | Capryol 90, Labrafil M 1944 CS, Maisine CC, Eucalyptus Oil |
| Surfactants | Kolliphor EL (Cremophor EL), Kolliphor HS 15 (Solutol HS 15), Tween 80 |
| Co-surfactants | Transcutol HP, Labrasol, Kollisolv MCT 70 |
Protocol 2: Construction of Ternary Phase Diagrams
Objective: To identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable and efficient self-emulsifying system.
Methodology:
-
Based on the solubility data, select the best oil, surfactant, and co-surfactant.
-
Prepare a series of isotropic mixtures with varying ratios of the selected excipients. For example, fix the surfactant-to-co-surfactant ratio (e.g., 1:1, 2:1, 3:1) and vary the oil concentration from 10% to 90%.
-
For each mixture, take 100 µL and add it to 10 mL of distilled water in a beaker with gentle stirring.
-
Visually observe the emulsification process and the appearance of the resulting emulsion (e.g., clear, bluish-white, milky).
-
Record the emulsification time and grade the performance (Grade A: rapid emulsification to a clear or bluish-white emulsion; Grade B: rapid emulsification to a milky emulsion; Grade C: slow or incomplete emulsification).
-
Plot the results on a ternary phase diagram to delineate the self-emulsifying region.
Protocol 3: Preparation and Characterization of this compound-Loaded SEDDS
Objective: To prepare a this compound-loaded SEDDS formulation and characterize its key properties.
Methodology:
-
Select an optimized excipient ratio from the self-emulsifying region of the ternary phase diagram.
-
Dissolve this compound in the oil phase with gentle heating and stirring, if necessary.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear, homogenous solution is formed. This is the pre-concentrate.
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the pre-concentrate (e.g., 100-fold) with distilled water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Emulsification Time: Measure the time taken for the pre-concentrate to form a homogenous emulsion in distilled water with gentle agitation.[8]
-
Thermodynamic Stability: Subject the formulation to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles (-20°C to +25°C, 48 hours at each temperature) to assess its physical stability.[2]
-
In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) to evaluate the drug release profile from the SEDDS.[9]
-
Table 2: Example this compound SEDDS Formulation and Characterization Parameters
| Parameter | Example Formulation | Target Value |
| Composition | This compound: 10 mg/mL | - |
| Capryol 90 (Oil) | 30% (w/w) | |
| Kolliphor EL (Surfactant) | 50% (w/w) | |
| Transcutol HP (Co-surfactant) | 20% (w/w) | |
| Droplet Size | - | < 200 nm |
| PDI | - | < 0.3 |
| Zeta Potential | - | > ±20 mV (for electrostatic stability) |
| Emulsification Time | - | < 2 minutes |
| Stability | No phase separation after centrifugation and freeze-thaw cycles | - |
Protocol 4: In Vivo Administration in Rodents
Objective: To administer the formulated this compound SEDDS to rodents for pharmacokinetic or pharmacodynamic studies.
Methodology:
-
Prepare the this compound-loaded SEDDS pre-concentrate as described in Protocol 3.
-
For oral administration, the pre-concentrate can be filled into hard gelatin capsules or administered directly via oral gavage.
-
If administering by oral gavage, the pre-concentrate can be given as is, or pre-diluted with a small amount of water just before administration.
-
The dosing volume should be calculated based on the animal's body weight and the desired dose of this compound.
-
Administer the formulation to the animals using appropriate handling and gavage techniques.
-
Collect blood or tissue samples at predetermined time points for analysis.
Visualization of Workflows and Pathways
Experimental Workflow for SEDDS Formulation
Caption: Workflow for this compound SEDDS formulation and in vivo testing.
Hypothesized Signaling Pathway: this compound and P-glycoprotein Inhibition
Based on studies of the related compound Kuguacin J, this compound may enhance the intracellular concentration of co-administered drugs by inhibiting the P-glycoprotein (P-gp) efflux pump.[6][7] P-gp expression and activity are regulated by several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[10][11]
Caption: this compound may directly inhibit P-gp or modulate its expression.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a formulation that overcomes its inherent poor aqueous solubility. The use of a Self-Emulsifying Drug Delivery System (SEDDS) presents a robust and effective strategy to enhance the oral bioavailability of this promising natural compound. The protocols and data presented herein provide a foundational framework for researchers to develop and characterize a suitable this compound formulation for their specific research applications. It is imperative to perform thorough characterization and optimization to ensure the formulation is stable, safe, and provides reproducible results.
References
- 1. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 11. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kuguacin R Extraction
Welcome to the technical support center for the extraction of Kuguacin R, a potent cucurbitane-type triterpenoid (B12794562) from Momordica charantia. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize extraction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of Momordica charantia can it be extracted?
A1: this compound is a cucurbitane-type triterpenoid with potential anti-inflammatory, antimicrobial, and anti-viral properties.[1] It can be extracted from various parts of the Momordica charantia (bitter melon) plant, including the fruits, leaves, and roots.[2][3][4] The concentration of this compound and other related cucurbitacins can vary depending on the plant cultivar, maturity, and growing conditions.[5][6][7]
Q2: What are the general steps for extracting this compound?
A2: A common workflow involves solvent extraction of the dried and powdered plant material, followed by liquid-liquid partitioning to separate compounds based on polarity, and then chromatographic techniques for final purification. A typical process would be:
-
Preparation of Plant Material: Drying and grinding the plant tissue.
-
Crude Extraction: Using a solvent like ethanol (B145695) or methanol (B129727).[2]
-
Solvent Partitioning: Sequentially partitioning the crude extract with solvents of increasing polarity (e.g., hexane, diethyl ether, ethyl acetate).[2]
-
Column Chromatography: Separating the desired fraction using silica (B1680970) gel or other stationary phases.[2]
-
Final Purification: Often achieved through techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[8]
Q3: Which solvent is best for the initial extraction of this compound?
A3: Polar solvents are generally effective for extracting triterpenoids like this compound. 80% ethanol is a commonly used solvent for the initial extraction from Momordica charantia leaves.[2] Methanol is another suitable option.[8] The choice of solvent is critical, as it influences the types and amounts of compounds extracted.[9]
Q4: Can advanced extraction techniques improve the yield of this compound?
A4: Yes, modern extraction methods can significantly enhance yield and reduce extraction time. Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and High Hydrostatic Pressure (HHP) extraction have been shown to be more efficient than conventional methods like maceration or Soxhlet extraction for obtaining bioactive compounds from plants.[9][10][11][12]
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and purification of this compound.
Problem 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution | Explanation |
| Improper Plant Material Preparation | Ensure plant material is thoroughly dried to a constant weight and ground into a fine, uniform powder.[8] | Proper drying prevents microbial growth and increases extraction efficiency, while a smaller particle size increases the surface area for solvent contact.[10][13] |
| Suboptimal Solvent Choice | Use a polar solvent like 80% ethanol or methanol for the initial extraction.[2][8] The polarity of the solvent is crucial for effectively dissolving the target compounds. | Kuguacins are triterpenoids, which are generally well-solubilized in polar organic solvents. |
| Insufficient Extraction Time or Temperature | For maceration, allow for an adequate extraction period (e.g., 16-72 hours) with occasional agitation.[2][8] For heat-assisted methods, optimize the temperature to increase solubility without causing thermal degradation.[10][14] | The extraction process is diffusion-based; sufficient time and appropriate temperature are needed to ensure the solvent thoroughly penetrates the plant matrix.[9] |
| Inadequate Solvent-to-Solid Ratio | Use a sufficient volume of solvent to ensure the entire plant material is submerged and to create a favorable concentration gradient for extraction (e.g., a 1:10 solid-to-solvent ratio).[8] | A higher solvent ratio can improve the extraction efficiency by increasing the diffusion of the target compounds into the solvent.[8] |
| Source Material Variability | Source plant material from a consistent and reliable supplier. The yield of secondary metabolites can be influenced by genetic factors, environmental conditions, and harvesting time.[6][7][14][15] | The concentration of this compound can vary significantly between different cultivars and batches of Momordica charantia.[5] |
Problem 2: Low Yield of Pure this compound After Purification
| Potential Cause | Recommended Solution | Explanation |
| Degradation of this compound | Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Maintain a neutral or slightly acidic pH (around 4-6) during the extraction and purification process.[8] | Triterpenoids can be sensitive to heat and extreme pH levels, which can lead to structural degradation and loss of the target compound.[8][14] |
| Inefficient Fractionation/Partitioning | Perform a systematic liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, diethyl ether, ethyl acetate) to effectively separate compounds based on their solubility.[2][8] | This step is crucial for enriching the fraction containing this compound and removing interfering compounds before chromatography. |
| Poor Chromatographic Separation | Optimize the column chromatography conditions, including the choice of stationary phase (e.g., silica gel) and the mobile phase gradient.[2] Consider using preparative HPLC for the final purification step to achieve high resolution.[8] | Ineffective separation can lead to the loss of the target compound in mixed fractions or co-elution with impurities. |
| Loss of Compound During Transfers | Minimize the number of transfer steps and ensure all vessels are thoroughly rinsed with the appropriate solvent to recover any adsorbed compound. | This compound can adhere to glassware, leading to cumulative losses throughout the purification process. |
Experimental Protocols
Protocol 1: Bioassay-Guided Extraction and Fractionation of this compound
This protocol is based on established methods for isolating similar compounds from Momordica charantia.[2]
-
Plant Material Preparation:
-
Dry fresh leaves of Momordica charantia at 30-45°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
-
-
Ethanolic Extraction:
-
Macerate 1 kg of the dried powder in 4 L of 80% ethanol at 37°C for 16 hours with occasional shaking.
-
Filter the mixture and re-extract the plant residue with an additional 4 L of 80% ethanol.
-
Combine the filtrates and concentrate using a rotary evaporator under reduced pressure.
-
-
Solvent Partitioning:
-
Re-dissolve the concentrated residue in 50% methanol.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
Hexane
-
Diethyl ether
-
Chloroform
-
Ethyl acetate
-
-
Collect and dry each fraction under reduced pressure.
-
-
Bioassay-Guided Fraction Selection:
-
Test each fraction for the desired biological activity (e.g., anti-inflammatory, antimicrobial).
-
Select the most active fraction for further purification. The diethyl ether fraction has been found to be active in previous studies on related compounds.[2]
-
-
Column Chromatography:
-
Pack a silica gel column (e.g., 70-230 mesh).
-
Load the active fraction onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, followed by methanol.[2]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile.
-
-
Final Purification and Identification:
-
Subject the semi-purified fractions to further column chromatography or preparative HPLC to isolate pure this compound.
-
Confirm the identity and purity of the isolated compound using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
-
Visualizations
Experimental Workflow for this compound Extraction
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Purified Saponins in Momordica charantia Treated with High Hydrostatic Pressure and Ionic Liquid-Based Aqueous Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 15. customprocessingservices.com [customprocessingservices.com]
Technical Support Center: Kuguacin R Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Kuguacin R and other related kuguacins from Momordica charantia.
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction and purification of this compound.
1. Low Yield of Purified this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area. Extend the maceration time or perform multiple extraction cycles with fresh solvent. Consider alternative extraction methods like ultrasound-assisted or microwave-assisted extraction, which have been shown to improve triterpenoid (B12794562) yield.[1] |
| Loss During Solvent Partitioning | Emulsions can form at the interface of immiscible solvents, trapping the compound. To break emulsions, try adding brine or gently centrifuging the mixture. Minimize the number of partitioning steps if possible without compromising purity. |
| Degradation of this compound | Kuguacins, like many natural products, can be sensitive to heat and pH.[2] Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure at a moderate temperature (e.g., 40-50°C). Ensure all solvents are of high purity and free from acidic or basic contaminants. |
| Suboptimal Chromatographic Conditions | The choice of solvent system is critical. If the compound elutes too quickly, increase the polarity of the mobile phase gradually. If it remains on the column, decrease the polarity. Perform small-scale analytical TLC experiments to optimize the solvent system before running a large preparative column. |
2. Co-eluting Impurities in Chromatographic Fractions
| Potential Cause | Recommended Solution |
| Structurally Similar Compounds | Momordica charantia contains numerous structurally similar triterpenoids, which makes separation challenging.[3][4] Use a long column with a high surface area stationary phase (silica gel, 70-230 mesh is common).[5] Employ a shallow gradient elution, increasing the solvent polarity very slowly to improve resolution between compounds with similar retention factors (Rf). |
| Presence of Fatty Impurities | A common issue is the presence of fats and other non-polar compounds in the initial fractions.[5] An initial defatting step using a non-polar solvent like hexane (B92381) on the crude extract can be effective. During column chromatography, these compounds typically elute first with non-polar solvents. |
| Overloading the Column | Loading too much crude extract onto the column will result in poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
3. Difficulty with Recrystallization
| Potential Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal formation. If recrystallization fails, consider an additional chromatographic step to further purify the fraction. Techniques like preparative HPLC can offer higher resolution. |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents and solvent mixtures on a small scale. Ethanol (B145695) (95%) has been successfully used for the recrystallization of similar kuguacins.[5] |
| Supersaturation Issues | If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal from a previous successful batch. Cooling the solution slowly can also promote the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material and solvent for this compound extraction?
A1: Dried and powdered leaves of Momordica charantia are a common starting material.[5] An 80% ethanol solution is frequently used for exhaustive extraction through maceration.[5]
Q2: How can I monitor the purification process effectively?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation of compounds during column chromatography.[5] Fractions are collected and spotted on a TLC plate, which is then developed in a suitable solvent system. Staining with a universal reagent like ceric sulfate (B86663) or vanillin-sulfuric acid followed by heating will visualize the separated compounds.
Q3: What analytical techniques are used to confirm the identity and purity of this compound?
A3: A combination of spectroscopic methods is essential for structural elucidation and purity confirmation. These include:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are used to determine the chemical structure.
-
Infrared Spectroscopy (IR): To identify functional groups present in the molecule.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[2][6]
Q4: My fractions contain a mixture of white solids and fatty substances. How can I remove the fat?
A4: Fraction F2, eluted with 30% ethyl acetate-n-hexane, has been noted to contain white solids mixed with fat.[5] To address this, an additional purification step is necessary. One approach is to re-dissolve the fraction in a minimal amount of a polar solvent in which the kuguacin is soluble but the fat is not, followed by filtration. Alternatively, a hexane wash of the crude extract before column chromatography can help remove a significant portion of these fatty impurities.
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
-
Extraction: Macerate 1 kg of dried, powdered Momordica charantia leaves in 4 L of 80% ethanol at 37°C for 16 hours.[5]
-
Filtration: Filter the mixture and re-extract the plant material with an additional 4 L of 80% ethanol.[5]
-
Concentration: Combine the filtrates and concentrate using a rotary evaporator.[5]
-
Partitioning: Re-dissolve the residue in 50% methanol (B129727) and partition successively with hexane, diethyl ether, and ethyl acetate (B1210297) to separate compounds based on polarity.[5]
Protocol 2: Silica (B1680970) Gel Column Chromatography
-
Column Packing: Prepare a column with silica gel (e.g., 70-230 mesh ASTM) in a non-polar solvent like n-hexane.
-
Sample Loading: Adsorb the dried diethyl ether fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity by adding ethyl acetate in increasing proportions (e.g., 10%, 20%, 30% ethyl acetate in n-hexane).[5]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 50 mL) and monitor by TLC.[5]
-
Further Elution: After the initial gradient, a second gradient of methanol in ethyl acetate can be used to elute more polar compounds.[5]
Visualizations
References
- 1. Stability of R-phycoerythrin from Furcellaria lumbricalis - Dependence on purification strategies and purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purified Saponins in Momordica charantia Treated with High Hydrostatic Pressure and Ionic Liquid-Based Aqueous Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination and quantitation of five cucurbitane triterpenoids in Momordica charantia by reversed-phase high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuguacin R stability and degradation issues
Kuguacin R Technical Support Center
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available scientific literature. The information provided below is based on general knowledge of cucurbitane-type triterpenoids and established principles of chemical stability testing. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is a cucurbitane-type triterpenoid (B12794562).[1] Compounds of this class are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and acetone. For cell-based assays, DMSO is a common choice; however, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the primary factors that can cause this compound degradation?
A3: Based on the general stability of natural products, particularly flavonoids and triterpenoids, the main factors contributing to degradation are likely to be:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or rearrangement of the molecular structure.[2][3]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4][5]
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.[2][3][5]
-
Oxygen: Oxidative degradation can occur, especially in the presence of light or metal ions.[2]
Q4: How can I visually detect potential degradation of this compound?
A4: A change in the physical appearance of the solid compound, such as color change or clumping, may indicate degradation. For solutions, precipitation or a change in color could be a sign of instability or insolubility over time. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.
Q5: Are there any known degradation products of this compound?
A5: There is no specific information available on the degradation products of this compound. Degradation pathways for similar compounds can involve hydrolysis of ester groups or oxidation of hydroxyl groups.[6] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) would be required to identify any degradation products.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible experimental results.
| Potential Cause | Suggested Solution |
| Degradation of this compound stock solution. | Prepare fresh solutions of this compound for each experiment from a solid powder stored under recommended conditions. If using a previously prepared stock solution, perform a quality control check (e.g., via HPLC) to assess its integrity. |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
| Precipitation of this compound in aqueous media. | Ensure the final solvent concentration is compatible with your experimental system and that the solubility limit of this compound is not exceeded. Consider using a vehicle control to account for any solvent effects. |
| Instability during the experiment. | Minimize the exposure of this compound to harsh conditions (e.g., high temperature, prolonged light exposure, extreme pH) during your experimental setup. |
Problem: Loss of biological activity over time.
| Potential Cause | Suggested Solution |
| Chemical degradation of the compound. | Review your storage and handling procedures. Store the compound as a solid at low temperatures and protect it from light. |
| Interaction with experimental components. | Evaluate potential interactions of this compound with other components in your assay, such as media, buffers, or other reagents. |
Quantitative Data
As specific stability data for this compound is not available, the following table provides a hypothetical stability profile to illustrate how such data might be presented. This is for informational purposes only and should not be considered as actual experimental data for this compound.
Table 1: Hypothetical Stability of this compound in Solution (DMSO) under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C | 1 month | 99.5 |
| 3 months | 99.2 | |
| 6 months | 99.0 | |
| -20°C | 1 month | 98.8 |
| 3 months | 97.5 | |
| 6 months | 96.1 | |
| 4°C | 1 week | 97.2 |
| 1 month | 94.0 | |
| Room Temperature | 24 hours | 95.5 |
| 1 week | 88.3 |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol describes a general method for evaluating the stability of this compound under various conditions (e.g., temperature, pH, light).
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 3, 7, 9)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
3. Forced Degradation Studies:
-
Acidic/Basic Conditions: Dilute the stock solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Conditions: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.
-
Thermal Stress: Incubate the solid powder and the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp or daylight).
4. HPLC Analysis:
-
At specified time points, take an aliquot of each sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
-
Inject the samples into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile) to separate this compound from its degradation products.
-
Monitor the elution using a UV detector at a wavelength where this compound has maximum absorbance.
5. Data Analysis:
-
Determine the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical relationships of factors causing this compound degradation.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Kuguacin R HPLC-MS Analysis: Technical Support Center
Welcome to the technical support center for the HPLC-MS analysis of Kuguacin R. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for this compound analysis?
A1: While optimal parameters should be determined empirically on your specific instrument, the following table provides a starting point for method development based on general data for cucurbitacins. This compound is expected to form adducts, with sodium adducts often being prominent.
Table 1: Initial Mass Spectrometry Parameters for this compound
| Parameter | Recommended Starting Point | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Kuguacins, like other cucurbitacins, tend to ionize well in positive mode, often as sodium adducts.[1] |
| Precursor Ion (Q1) | To be determined experimentally | Expect [M+H]+, [M+Na]+, and [M+NH4]+. Sodium adducts are often highly stable.[1] |
| Product Ion (Q3) | To be determined experimentally | Requires optimization of collision energy for characteristic fragments. |
| Capillary Voltage | 3-5 kV | Optimization is crucial for stable spray and good ionization. |
| Source Temperature | 120-150°C | Helps with desolvation. |
| Desolvation Gas Flow | 600-800 L/hr | Instrument-dependent; assists in solvent evaporation. |
| Cone Gas Flow | 50 L/hr | Helps to prevent solvent droplets from entering the mass analyzer. |
Q2: I am observing significant peak tailing for my this compound standard. What are the possible causes and solutions?
A2: Peak tailing is a common issue in HPLC and can compromise resolution and quantification.[2] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | This compound, with its polar functional groups, can interact with free silanol groups on the silica-based C18 column, leading to tailing.[3] |
| - Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an additive like formic acid (0.1%) to suppress the ionization of silanol groups. | |
| - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of available free silanols. | |
| Column Overload | Injecting too high a concentration of this compound can saturate the stationary phase. |
| - Reduce Injection Volume/Concentration: Dilute the sample and re-inject. | |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. |
| - Solvent Matching: Reconstitute the sample in a solvent that is as close as possible in composition to the initial mobile phase. | |
| Column Contamination/Degradation | Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape. |
| - Column Flushing: Flush the column with a strong solvent (e.g., isopropanol). | |
| - Use a Guard Column: A guard column can protect the analytical column from contaminants. | |
| - Column Replacement: If flushing does not resolve the issue, the column may need to be replaced. |
Q3: My this compound signal is weak or inconsistent. How can I improve ionization efficiency?
A3: Poor ionization is a frequent challenge, especially with complex molecules like this compound. Optimizing the electrospray ionization (ESI) source is critical for achieving a strong and stable signal.
Caption: A logical workflow for troubleshooting poor this compound signal.
Q4: I am seeing multiple peaks in my mass spectrum that could correspond to this compound, such as [M+H]+, [M+Na]+, and [M+K]+. Is this normal?
A4: Yes, this is very common in ESI-MS. Natural products like cucurbitacins readily form adducts with cations present in the sample, solvents, or from glassware.[4][5] Sodium ([M+Na]+) and potassium ([M+K]+) adducts are frequently observed. For quantitative analysis, it is crucial to select the most stable and abundant ion and use it consistently across all samples and standards. Often, the sodium adduct ([M+Na]+) is more stable and abundant than the protonated molecule ([M+H]+) for cucurbitacins.[1]
Q5: What is in-source fragmentation and how can it affect my this compound analysis?
A5: In-source fragmentation (ISF) is the breakdown of an analyte within the ion source before it enters the mass analyzer.[6] This can happen if the source conditions (e.g., fragmentor voltage, capillary voltage) are too harsh. For complex molecules like this compound, ISF can lead to an underestimation of the parent compound and misidentification of fragments as other compounds.[7][8] To minimize ISF, a careful optimization of the ESI source parameters is necessary. Start with lower energy settings and gradually increase them to find a balance between efficient ionization and minimal fragmentation.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of this compound from plant tissues, such as leaves or fruits.
-
Drying and Grinding: Dry the fresh plant material at 30-45°C and grind it into a fine powder.[9]
-
Extraction:
-
Macerate the dried powder with 80% ethanol (B145695) (e.g., 100 g of powder in 1 L of solvent) at room temperature for 24 hours.[9]
-
Filter the mixture and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Evaporation: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (Optional):
-
Dissolve the crude extract in 50% methanol.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Kuguacins are typically found in the more polar fractions.
-
-
Final Preparation for HPLC-MS:
-
Evaporate the desired fraction to dryness.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Caption: A typical workflow for preparing plant samples for this compound analysis.
Protocol 2: HPLC Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of this compound.
Table 3: Recommended HPLC Parameters
| Parameter | Recommended Condition | Notes |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 3 µm particle size | A high-quality, end-capped column is recommended to reduce peak tailing. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid helps to improve peak shape and ionization efficiency.[10] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides better peak shapes and lower backpressure. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 15-20 minutes) | The gradient should be optimized to achieve good separation from other matrix components. |
| Flow Rate | 0.2-0.6 mL/min | Dependent on the column internal diameter. |
| Column Temperature | 30-40°C | Maintaining a constant temperature improves retention time reproducibility. |
| Injection Volume | 1-10 µL | Should be minimized to prevent peak distortion. |
Advanced Troubleshooting
Problem: High Matrix Effect Leading to Poor Quantification
The "matrix effect" refers to the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[11][12][13] This is a significant challenge in complex samples like plant extracts or biological fluids.
References
- 1. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Kuguacin R
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Kuguacin R in experimental settings. Given the limited specific data on this compound's direct molecular targets, this guide leverages information from the closely related compound, Kuguacin J, and other cucurbitane triterpenoids, alongside established methodologies for characterizing small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon).[1] Compounds from this class are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anti-viral properties.[1] While the specific molecular targets of this compound are not well-defined in publicly available literature, related compounds from bitter melon have been shown to modulate various signaling pathways.
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translational success in drug development. For a compound with a poorly characterized target profile like this compound, it is crucial to proactively assess and minimize off-target effects to ensure the validity of research findings.
Q3: What are the likely on-target and off-target pathways for this compound based on related compounds?
Based on studies of other cucurbitane triterpenoids from Momordica charantia, the primary on-target pathway for this compound's anti-inflammatory effects is likely the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.[2][3][4]
A potential major off-target to consider is the P-glycoprotein (P-gp), a member of the ABC transporter family. The related compound, Kuguacin J, is a known inhibitor of P-gp, which can lead to altered cellular accumulation of other drugs and substrates.[1][5][6] It is plausible that this compound shares this activity.
Q4: How can I begin to identify the specific on- and off-targets of this compound in my experimental system?
A multi-pronged approach is recommended. This can start with computational predictions and move to experimental validation. Techniques like proteomic profiling can provide a broad, unbiased view of protein expression changes in response to this compound treatment. For more direct assessment of binding, a Cellular Thermal Shift Assay (CETSA) can be employed to identify proteins that are stabilized by direct interaction with this compound.[7][8]
Troubleshooting Guide
Issue 1: Observed cellular phenotype is inconsistent with expected on-target effects.
-
Possible Cause: The phenotype may be driven by an off-target interaction. For example, if you are studying inflammation but observe significant effects on cell viability at low concentrations, this could indicate off-target cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response curve to determine the concentration at which the desired on-target effect is observed versus the concentration that induces other cellular changes.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound to determine if the observed effects are specific to the active molecule.
-
Orthogonal Assays: Validate the phenotype using a different assay that measures a distinct endpoint of the same biological process.
-
Target Engagement Assays: Use a technique like CETSA to confirm that this compound is engaging its intended target at the concentrations used in your experiments.[7][8]
-
Issue 2: Conflicting results when using this compound in combination with other drugs.
-
Possible Cause: this compound may be inhibiting drug efflux pumps like P-glycoprotein, altering the intracellular concentration and efficacy of co-administered compounds.[1][5][9]
-
Troubleshooting Steps:
-
P-glycoprotein Inhibition Assay: Directly test the ability of this compound to inhibit P-gp function using a commercially available assay, such as a rhodamine 123 or calcein-AM accumulation assay.
-
Consult IC50 Data for Related Compounds: As a reference, the IC50 of the related compound Kuguacin J for inhibiting P-gp-mediated drug efflux is in the micromolar range (see table below).
-
Adjust Dosing Strategy: If P-gp inhibition is confirmed, consider this interaction when designing combination drug studies.
-
Quantitative Data Summary
The following table summarizes available quantitative data for the related compound Kuguacin J , which can serve as a preliminary reference for designing experiments with this compound.
| Compound | Target/Process | Assay Type | Cell Line | IC50 / Effect | Reference |
| Kuguacin J | P-glycoprotein (P-gp) | [¹²⁵I]-IAAP crosslinking | - | IC50: 8.3 ± 5.4 µM | [1] |
| Kuguacin J | P-gp Mediated Efflux | Rhodamine 123 Accumulation | KB-V1 | 2.5-fold increase at 10 µM | [1] |
| Kuguacin J | P-gp Mediated Efflux | Calcein-AM Accumulation | KB-V1 | 2.2-fold increase at 10 µM | [1] |
| Kuguacin J | P-gp Mediated Efflux | [³H]-vinblastine Accumulation | KB-V1 | 1.4-fold increase at 10 µM | [1] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and can be used to assess the binding of this compound to its target proteins in intact cells.[7][8]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This protocol determines if this compound inhibits the function of the P-gp efflux pump.[1][5]
-
Cell Seeding: Seed cells known to overexpress P-gp (e.g., KB-V1) in a 96-well plate and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.
-
Substrate Addition: Add the fluorescent P-gp substrate, rhodamine 123, to all wells and incubate for an additional 1-2 hours.
-
Washing: Wash the cells with cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader. Increased intracellular fluorescence in this compound-treated cells compared to the vehicle control indicates P-gp inhibition.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Hypothesized on-target pathway of this compound.
References
- 1. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuguacin R Cytotoxicity Assessment in Normal Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxic effects of Kuguacin R and related cucurbitane triterpenoids on normal, non-cancerous cells. This resource offers troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a summary of available quantitative data to facilitate accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: There is limited cytotoxicity data available for this compound in normal cells. What can I use as a reference?
A1: While specific cytotoxicity data for this compound in normal cell lines is currently scarce in publicly available literature, data from related cucurbitane triterpenoids, such as Kuguacin J, can provide a preliminary reference. It is crucial to note that different analogs can have varied potencies and cytotoxic profiles. Therefore, it is recommended to perform initial dose-response experiments across a broad concentration range to determine the specific IC50 value for this compound in your chosen normal cell line.
Q2: I am observing high cytotoxicity of this compound in my normal cell line at low concentrations. What could be the issue?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Compound Purity and Stability: Verify the purity of your this compound sample. Impurities from synthesis or degradation products could be more toxic than the compound itself. Ensure proper storage conditions to prevent degradation.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always run a vehicle control (cells treated with the highest concentration of the solvent used) to ensure the observed toxicity is not due to the solvent.
-
Cell Line Sensitivity: Some normal cell lines can be inherently more sensitive to certain compounds. It is advisable to test the cytotoxicity in more than one normal cell line to assess for cell-type-specific effects.
-
Assay Interference: The chosen cytotoxicity assay might be subject to interference from this compound. For example, in MTT assays, the compound might interfere with the formazan (B1609692) crystal formation. Consider using an orthogonal assay method to confirm your results.
Q3: How do I select the appropriate normal cell line for my this compound cytotoxicity study?
A3: The choice of the normal cell line should be guided by the intended therapeutic application of this compound. For instance, if this compound is being investigated as a potential anti-cancer agent for breast cancer, using a normal human breast epithelial cell line like MCF-10A would be highly relevant for assessing selective toxicity. For general toxicity screening, commonly used and well-characterized normal cell lines such as human dermal fibroblasts (e.g., NHDF) or human umbilical vein endothelial cells (HUVEC) can be utilized.
Q4: What is the best method to assess the cytotoxicity of this compound?
A4: There is no single "best" method, and the choice of assay depends on the specific research question. It is often recommended to use at least two different methods to confirm the results. Common cytotoxicity assays include:
-
Metabolic Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of cell death.
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays specifically measure markers of programmed cell death (apoptosis).
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables summarize the reported cytotoxicity of the closely related Kuguacin J and other cucurbitane triterpenoids in various normal human cell lines.
Table 1: Cytotoxicity of Kuguacin J in Normal Human Cell Lines
| Cell Line | Description | Concentration | Incubation Time | % Cell Viability/Effect | Citation |
| MCF-10A | Normal Breast Epithelial | 8 µg/mL | 24 and 48 hours | No significant effect | [1][2] |
| MCF-10A | Normal Breast Epithelial | 80 µg/mL | 24 and 48 hours | Can kill healthy breast cells; less safe than lower doses | [3] |
| PNT1A | Normal Prostate Epithelial | Not specified | Not specified | Less toxic than in cancer cells | [4] |
Table 2: Cytotoxicity of Other Cucurbitane Triterpenoids in Normal Human Cell Lines
| Compound | Cell Line | Description | IC50 Value | % Lethality (at specific conc.) | Citation |
| Kuguaglycoside C | NHDF | Normal Human Dermal Fibroblasts | 16.4 µM | - | [5] |
| Kuguaglycoside C | HUVEC | Human Umbilical Vein Endothelial Cells | 27.0 µM | - | [5] |
| Cucurbitacin D | Hu02 | Normal Human Fibroblasts | - | 23% at 0.3 µg/mL | [1] |
| Cucurbitacin E | Hu02 | Normal Human Fibroblasts | - | 31% at 0.1 µg/mL | [1] |
| Cucurbitacin I | Hu02 | Normal Human Fibroblasts | - | 30% at 0.5 µg/mL | [1] |
| Xuedanoside F-J | L-02 | Normal Human Liver Cells | > 50 µM | - | [6] |
| Cucurbitacin B | HL7702 | Normal Human Liver Cells | > 100 µmol/L | - | [7] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Plate the desired normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells for a vehicle control (medium with the highest concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and be consistent with your technique. |
| Low signal or no difference between treated and control wells | - Cell density is too low or too high- Incubation time is too short- Compound is not cytotoxic at the tested concentrations | - Optimize cell seeding density.- Increase the incubation time.- Test a higher range of concentrations. |
| Unexpected color change in the medium | - this compound may be colored or may react with components in the medium. | - Run a control with the compound in cell-free medium to check for background absorbance. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or health- Inconsistent incubation times or reagent preparation | - Use cells within a consistent passage number range.- Standardize all experimental parameters, including incubation times and reagent concentrations. |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting unexpected cytotoxicity results.
Caption: Potential cytotoxic signaling pathways affected.
References
- 1. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thegms.co [thegms.co]
- 4. researchgate.net [researchgate.net]
- 5. Kuguaglycoside C, a constituent of Momordica charantia, induces caspase‐independent cell death of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five New Cucurbitane-Type Triterpenoid Glycosides from the Rhizomes of Hemsleya penxianensis with Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B-induced G2/M cell cycle arrest of conjunctival melanoma cells mediated by GRP78–FOXM1–KIF20A pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kuguacin R Isolation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of Kuguacin R from Momordica charantia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a cucurbitane-type triterpenoid (B12794562) found in the plant Momordica charantia (bitter melon).[1] Triterpenoids from this plant, including this compound, are of significant research interest due to their potential anti-inflammatory, antimicrobial, and anti-viral activities.[1]
Q2: What are the main challenges in isolating this compound?
The primary challenges in isolating this compound include:
-
Low abundance: this compound is often present in low concentrations in the plant material.
-
Structural similarity to other compounds: Momordica charantia contains a complex mixture of structurally related cucurbitane triterpenoids, which can co-elute during chromatographic separation.
-
Potential for degradation: Triterpenoids can be sensitive to harsh extraction and purification conditions.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
The purity of this compound can be assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the percentage purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause | Solution |
| Low yield of crude extract | Inefficient extraction solvent. | Use a more polar solvent like 80% ethanol (B145695) for initial extraction. |
| Insufficient extraction time or temperature. | Increase extraction time and/or temperature, but monitor for potential degradation of the target compound. | |
| Poor quality of plant material. | Ensure the plant material is properly dried and ground to a fine powder to maximize surface area for extraction. | |
| Extract is highly pigmented | Co-extraction of chlorophyll (B73375) and other pigments. | Perform a liquid-liquid partitioning step with a non-polar solvent like n-hexane to remove pigments before proceeding to chromatography. |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from other triterpenoids on silica (B1680970) gel column | Inappropriate solvent system. | Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Co-elution of impurities with this compound in HPLC | Similar polarity of this compound and impurities. | Try a different stationary phase (e.g., C18, Phenyl-Hexyl) or modify the mobile phase composition (e.g., change the organic modifier or pH). |
| Inadequate resolution. | Optimize the HPLC method by adjusting the gradient, flow rate, or column temperature. | |
| Low recovery of this compound from the column | Irreversible adsorption to the stationary phase. | Ensure the sample is fully dissolved in the mobile phase before injection. Consider using a different stationary phase. |
| Degradation on the column. | Use a less acidic or basic mobile phase and avoid high temperatures. |
Experimental Protocols
General Protocol for this compound Isolation
This protocol is a generalized procedure based on methods for isolating cucurbitane-type triterpenoids from Momordica charantia.
-
Extraction:
-
Air-dry the leaves and stems of Momordica charantia and grind them into a fine powder.
-
Extract the powdered plant material with 80% ethanol at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water and partition it successively with n-hexane and chloroform (B151607) (CHCl₃).
-
The chloroform fraction, which is enriched with triterpenoids, is collected and concentrated.
-
-
Column Chromatography:
-
Subject the chloroform fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Further Purification:
-
Combine fractions containing this compound (as identified by TLC comparison with a standard, if available, or by further analytical methods).
-
Perform further purification using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Quantitative Data
The following tables present illustrative data for a typical this compound isolation process. Please note that actual yields and purity may vary depending on the starting material and experimental conditions.
Table 1: Illustrative Recovery of this compound at Different Purification Stages
| Purification Step | Total Weight (g) | Purity of this compound (%) | Recovery of this compound (%) |
| Crude Ethanol Extract | 100 | ~1 | 100 |
| Chloroform Fraction | 20 | ~5 | 80 |
| Silica Gel Chromatography | 2 | ~40 | 60 |
| Preparative HPLC | 0.1 | >98 | 40 |
Table 2: Illustrative HPLC Purity Analysis of this compound Fractions
| Fraction | Retention Time (min) | Peak Area (%) |
| Silica Gel Fraction #10 | 15.2 | 45.3 (this compound) |
| 16.1 | 22.1 (Impurity A) | |
| 14.5 | 15.8 (Impurity B) | |
| Final Purified this compound | 15.2 | 98.5 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the isolation of this compound.
Potential Signaling Pathway
This compound and other cucurbitane triterpenoids from Momordica charantia have demonstrated anti-inflammatory properties. A key pathway involved in inflammation is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which is a likely target for the anti-inflammatory action of this compound.
References
Technical Support Center: Scaling Up Kuguacin R Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the production of Kuguacin R for preclinical studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it a compound of interest for preclinical studies?
This compound is a cucurbitane-type triterpenoid (B12794562) isolated from the plant Momordica charantia (commonly known as bitter melon). It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antiviral activities, making it a candidate for further investigation in preclinical research.
2. What are the primary sources for this compound extraction?
This compound can be extracted from various parts of the Momordica charantia plant, including the fruits, stems, and leaves. The concentration of this compound may vary depending on the specific cultivar, stage of development, and drying method used.
3. What are the general steps for scaling up this compound production?
The general workflow for scaling up this compound production involves:
-
Biomass Acquisition and Preparation: Sourcing and drying a large quantity of Momordica charantia plant material.
-
Pilot-Scale Extraction: Extracting the crude triterpenoid fraction from the plant material using an appropriate solvent and extraction technique.
-
Purification: Isolating and purifying this compound from the crude extract using large-scale chromatographic methods.
-
Quality Control and Characterization: Verifying the identity and purity of the final this compound product.
-
Stability and Formulation Studies: Assessing the stability of the purified compound and developing a suitable formulation for preclinical testing.
4. What are the key challenges in scaling up this compound production?
-
Variable Yield: The concentration of this compound in the plant material can be inconsistent.
-
Extraction Efficiency: Ensuring efficient extraction of the target compound from a large biomass.
-
Purification Complexity: Separating this compound from other structurally similar triterpenoids.
-
Compound Stability: this compound may be susceptible to degradation under certain conditions.
5. How should purified this compound be stored for preclinical studies?
While specific stability data for this compound is limited, as a general guideline for triterpenoids, it should be stored as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C and protected from light. A formal stability study is recommended to determine the optimal storage conditions and shelf-life for your specific formulation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scaling-up process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction method. 2. Inappropriate solvent selection. 3. Poor quality of plant material. | 1. Consider alternative extraction methods such as ultrasound-assisted or microwave-assisted extraction. 2. Ensure the solvent polarity is optimal for this compound (e.g., ethanol (B145695) or methanol). 3. Source high-quality, properly dried, and milled Momordica charantia material. |
| Low Purity of this compound after Initial Purification | 1. Ineffective initial chromatographic separation. 2. Co-elution of structurally similar compounds. | 1. Optimize the mobile phase and stationary phase for column chromatography. 2. Employ multi-step purification, including preparative HPLC, for higher purity. |
| Degradation of this compound during Processing | 1. Exposure to high temperatures. 2. Inappropriate pH conditions. 3. Use of certain solvents (e.g., methanol (B129727) under acidic conditions can lead to artifact formation). | 1. Use temperature-controlled extraction and evaporation methods. 2. Maintain a neutral pH during processing unless otherwise specified. 3. Be aware that extraction with methanol can potentially form derivatives of some triterpenoids, so consider using ethanol as an alternative. |
| Inconsistent Results in Preclinical Assays | 1. Impurities in the this compound sample. 2. Degradation of the compound in the formulation. 3. Improper formulation for the route of administration. | 1. Ensure the purity of this compound is consistently high (e.g., >95%) using validated analytical methods. 2. Conduct stability studies of the final formulation under the intended storage and use conditions. 3. Develop a formulation that ensures the solubility and stability of this compound for the specific preclinical model. |
Data Presentation
The following tables provide representative quantitative data for the extraction of cucurbitane-type triterpenoids from Momordica charantia. Please note that these are illustrative values, and actual yields may vary.
Table 1: Comparison of Extraction Methods for Cucurbitane-Type Triterpenoids
| Extraction Method | Solvent | Temperature (°C) | Duration (min) | Relative Yield (%) |
| Maceration | 70% Ethanol | Room Temperature | 96 hours | 100 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 30 | 120-140 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 80 | 5 | 130-150 |
Table 2: Illustrative Yield of this compound at Different Production Scales
| Scale | Starting Biomass (kg) | Crude Extract Yield (g) | Purified this compound Yield (mg) | Purity (%) |
| Laboratory | 1 | 50 - 80 | 50 - 150 | >95 |
| Pilot | 20 | 1000 - 1600 | 1000 - 3000 | >95 |
Experimental Protocols
Protocol 1: Pilot-Scale Extraction of Crude Triterpenoid Fraction
This protocol describes a representative method for pilot-scale extraction of a triterpenoid-rich fraction from Momordica charantia leaves and stems.
-
Biomass Preparation:
-
Start with 20 kg of dried and coarsely ground Momordica charantia leaves and stems.
-
Ensure the plant material is free of contaminants.
-
-
Extraction:
-
Place the ground plant material into a large-scale percolator or a suitable stainless steel extraction vessel.
-
Add 200 L of 80% ethanol to the vessel, ensuring the plant material is fully submerged.
-
Allow the mixture to macerate for 48 hours at room temperature with occasional stirring.
-
Drain the ethanol extract and collect it in a separate container.
-
Repeat the extraction process with another 150 L of 80% ethanol for 24 hours.
-
Combine the two ethanol extracts.
-
-
Concentration:
-
Filter the combined extract through a coarse filter to remove solid plant material.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator or a similar large-scale solvent evaporation system at a temperature not exceeding 50°C.
-
Continue concentration until a thick, viscous crude extract is obtained.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 10 L of distilled water.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with an equal volume of n-hexane (3 x 10 L) to remove non-polar compounds.
-
Subsequently, extract the aqueous layer with an equal volume of ethyl acetate (B1210297) (3 x 10 L). The triterpenoid fraction, including this compound, is expected to be in the ethyl acetate layer.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the triterpenoid-rich extract.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of this compound from the triterpenoid-rich extract.
-
Column Preparation:
-
Pack a large glass column with silica (B1680970) gel (230-400 mesh) using a slurry packing method with n-hexane. The amount of silica gel should be approximately 50 times the weight of the crude extract.
-
-
Sample Loading:
-
Dissolve the dried triterpenoid-rich extract in a minimal amount of dichloromethane (B109758) or ethyl acetate.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 1 L each).
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Pool the fractions containing the compound with the same Rf value as a this compound standard.
-
-
Final Purification (Preparative HPLC):
-
Concentrate the pooled fractions to dryness.
-
For high-purity this compound required for preclinical studies, further purify the enriched fraction using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile (B52724) and water.
-
Mandatory Visualizations
Diagram 1: Generalized Experimental Workflow for Scaling Up this compound Production
Caption: Workflow for this compound Production.
Diagram 2: Postulated Signaling Pathway for Kuguacin-Induced Apoptosis
This diagram illustrates a potential mechanism by which cucurbitane triterpenoids like Kuguacin J (structurally similar to this compound) may induce apoptosis in cancer cells.
Caption: Kuguacin-Induced Apoptotic Pathway.
Diagram 3: Potential Role of Cucurbitane Triterpenoids in Modulating the PI3K/Akt Pathway in Diabetes
This diagram shows how cucurbitane triterpenoids from Momordica charantia may influence key signaling nodes relevant to type 2 diabetes.
Caption: Modulation of Diabetes-Related Pathways.
Validation & Comparative
A Comparative Analysis of the Bioactivities of Kuguacin R and Kuguacin J
A deep dive into the therapeutic potential of two prominent cucurbitane triterpenoids from Momordica charantia.
Kuguacins, a class of cucurbitane-type triterpenoids isolated from the bitter melon (Momordica charantia), have garnered significant attention within the scientific community for their diverse and potent biological activities. Among this family of compounds, Kuguacin R and Kuguacin J stand out for their potential therapeutic applications, ranging from anti-inflammatory and antimicrobial to anticancer effects. This guide provides a detailed comparison of the known bioactivities of this compound and Kuguacin J, supported by available experimental data and protocols to assist researchers and drug development professionals in their investigations.
Chemical Structures and Properties
This compound and Kuguacin J share a common cucurbitane skeleton but differ in their functional groups, which significantly influences their biological activities.
| Compound | Molecular Formula | Key Structural Features |
| This compound | C30H48O4 | A cucurbitane-type triterpenoid (B12794562).[1] Further detailed structural information is not readily available in the cited literature. |
| Kuguacin J | C30H46O3 | A cucurbitane-type triterpenoid characterized by a 3,7,23-trihydroxycucurbita-5,24-dien-19-al structure.[2] |
Comparative Bioactivity Profile
While direct comparative studies evaluating the bioactivities of this compound and Kuguacin J in the same experimental settings are currently unavailable in the reviewed literature, this section summarizes their individual biological effects based on existing research.
This compound is primarily recognized for its anti-inflammatory, antimicrobial, and antiviral properties.[1] However, quantitative data, such as IC50 or Minimum Inhibitory Concentration (MIC) values, are not extensively reported in the available literature, limiting a direct quantitative comparison with Kuguacin J.
Kuguacin J has been more extensively studied, particularly for its anticancer and chemosensitizing activities. Research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and, notably, reverse multidrug resistance in cancer cells.
Quantitative Bioactivity Data: Kuguacin J
The following tables summarize the key quantitative data reported for Kuguacin J's bioactivity.
Anticancer and Chemosensitizing Activity of Kuguacin J
Kuguacin J has been shown to enhance the cytotoxicity of conventional chemotherapeutic agents in multidrug-resistant (MDR) cancer cell lines. This effect is largely attributed to its inhibition of P-glycoprotein (P-gp), an ABC transporter responsible for drug efflux.[2][3][4]
| Cell Line | Co-administered Drug | Kuguacin J Concentration (µM) | Fold Increase in Drug Sensitivity | Reference |
| KB-V1 (cervical carcinoma, MDR) | Vinblastine (B1199706) | 5 | 1.9 | [2] |
| 10 | 4.3 | [2] | ||
| Paclitaxel (B517696) | 5 | 1.9 | [2] | |
| 10 | 3.2 | [2] | ||
| SKOV3 (ovarian cancer, drug-resistant) | Paclitaxel | Not specified | Significantly increased | [4] |
P-glycoprotein (P-gp) Inhibition by Kuguacin J
Kuguacin J has been demonstrated to inhibit the function of P-gp, leading to increased intracellular accumulation of P-gp substrate drugs.
| Cell Line | Fluorescent Substrate | Kuguacin J Concentration (µM) | Fold Increase in Substrate Accumulation | Reference |
| KB-V1 | Calcein-AM | 10 | 2.2 | [2] |
| 20 | 2.9 | [2] | ||
| 40 | 3.5 | [2] | ||
| 60 | 4.1 | [2] | ||
| Rhodamine 123 | 10 | 2.5 | [2] | |
| 20 | 2.8 | [2] | ||
| 40 | 3.1 | [2] | ||
| 60 | 3.5 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Cytotoxicity (MTT Assay)
Objective: To determine the effect of Kuguacin J on the cytotoxicity of chemotherapeutic drugs.
Protocol:
-
Cancer cells (e.g., KB-V1 and KB-3-1) are seeded in 96-well plates at a density of 2.0 × 10³ cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of a chemotherapeutic agent (e.g., vinblastine or paclitaxel) in the presence or absence of Kuguacin J.
-
After a 48-hour incubation at 37°C, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated. The relative resistance is determined by dividing the IC50 of the resistant cell line by that of the sensitive cell line.[2]
P-glycoprotein (P-gp) Substrate Accumulation Assay (Flow Cytometry)
Objective: To measure the effect of Kuguacin J on the accumulation of P-gp fluorescent substrates.
Protocol:
-
MDR cells (e.g., KB-V1) and their sensitive counterparts (e.g., KB-3-1) are harvested and washed with phosphate-buffered saline (PBS).
-
The cells are then incubated with a fluorescent P-gp substrate (e.g., Calcein-AM or Rhodamine 123) in the presence or absence of various concentrations of Kuguacin J for a specific time (e.g., 30 minutes) at 37°C.
-
After incubation, the cells are washed with ice-cold PBS to stop the reaction.
-
The intracellular fluorescence is then analyzed using a flow cytometer. An increase in fluorescence intensity in the presence of Kuguacin J indicates inhibition of P-gp-mediated efflux.[2]
Visualizing the Mechanisms of Action
Kuguacin J's Inhibition of P-glycoprotein (P-gp)
The following diagram illustrates the proposed mechanism by which Kuguacin J reverses multidrug resistance. By directly interacting with the drug-substrate-binding site of P-gp, Kuguacin J inhibits the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cell and subsequent cell death.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Kuguacin R and its Congeners: A Comparative Analysis of Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of cucurbitane-type triterpenoids, closely related to Kuguacin R, derived from Momordica charantia, against standard anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin. The comparison is based on available in vitro experimental data, focusing on the inhibition of key pro-inflammatory mediators. Due to the limited availability of public data specifically for this compound, this guide utilizes data from structurally similar cucurbitane triterpenoids isolated from the same plant source to provide a substantive comparison. This information is intended to guide further research and drug development efforts in the field of inflammation.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various cucurbitane-type triterpenoids from Momordica charantia and the standard anti-inflammatory drugs, dexamethasone and indomethacin. These values represent the concentration of a compound required to inhibit 50% of the activity of a specific pro-inflammatory mediator in vitro. Lower IC50 values indicate higher potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Kuguaovins A–G, 9–12 | 15–35 | [1] |
| Indomethacin | 56.8 | [1] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Target Cytokine | Cell Line | IC50 (µM) | Reference |
| Cucurbitane Triterpenoids (compounds 3, 4, 6, 11, 12 from source) | IL-6 | Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.028–0.381 | [2] |
| Cucurbitane Triterpenoids (compounds 4, 6, 9, 11–14 from source) | TNF-α | Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.033–0.811 | [2] |
| Dexamethasone | IL-6 | RAW 264.7 Macrophages | ~0.001 (10⁻⁹ M) | [3] |
| Dexamethasone | TNF-α | Retinal Microvascular Pericytes | 0.003 (3 nM) | [2] |
| Indomethacin | TNF-α | RAW 264.7 Macrophages | 143.7 | [1] |
Note: The experimental conditions, such as cell types and stimuli, can influence IC50 values. Direct comparisons should be made with caution.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These protocols are representative of the methods used to generate the data presented in this guide.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds (this compound analogues, dexamethasone, or indomethacin) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Production Assays (ELISA)
The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Cell culture supernatants are collected after the treatment period.
-
The ELISA is performed according to the manufacturer's instructions for the specific kit (e.g., for PGE2, TNF-α, or IL-6).
-
In a typical sandwich ELISA for cytokines, the supernatant is added to a microplate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing, a detection antibody, often biotinylated, is added.
-
This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is then added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
The concentration of the cytokine is determined from a standard curve.
-
The percentage of inhibition is calculated relative to the LPS-stimulated control group.
-
Signaling Pathways
The anti-inflammatory effects of this compound and other cucurbitane triterpenoids are often mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway Inhibition
Experimental Workflow
The general workflow for in vitro evaluation of the anti-inflammatory activity of test compounds is depicted below.
In Vitro Anti-Inflammatory Assay Workflow
Conclusion
The available data suggests that cucurbitane-type triterpenoids from Momordica charantia, which are structurally related to this compound, exhibit potent in vitro anti-inflammatory properties. Their efficacy in inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α appears to be comparable to or, in some cases, more potent than standard anti-inflammatory drugs like indomethacin, and they show activity in the nanomolar to low micromolar range, approaching the potency of dexamethasone in certain assays. The primary mechanism of action for these compounds appears to involve the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.
It is important to note that this comparison is based on a limited set of publicly available in vitro data and does not include direct comparative studies of this compound. Further research, including head-to-head in vitro and in vivo studies, is necessary to definitively establish the therapeutic potential of this compound in comparison to standard anti-inflammatory agents. Nevertheless, the promising activity of its related compounds warrants continued investigation into this class of natural products for the development of novel anti-inflammatory drugs.
References
Validating the Mechanism of Action of Kuguacin R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), has garnered interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antiviral activities.[1] This guide provides a comparative analysis of the available experimental data to validate the mechanism of action of this compound and its analogs. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related cucurbitane triterpenoids, such as Kuguacin J, and various extracts of Momordica charantia to provide a comprehensive overview of its potential biological activities.
Data Presentation
Anti-Inflammatory Activity
The anti-inflammatory potential of cucurbitane triterpenoids from Momordica charantia has been evaluated by measuring the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).
| Compound/Extract | Target | Cell Line | IC50 (µM) | Reference |
| Various Cucurbitane Triterpenoids (1-15) from M. charantia | IL-6 Production | LPS-stimulated BMDCs | 0.028 - 1.962 | [2] |
| Various Cucurbitane Triterpenoids (1-15) from M. charantia | IL-12 p40 Production | LPS-stimulated BMDCs | 0.012 - 1.360 | [2] |
| Various Cucurbitane Triterpenoids (1-15) from M. charantia | TNF-α Production | LPS-stimulated BMDCs | 0.033 - 4.357 | [2] |
| SB203580 (Positive Control) | IL-6 Production | LPS-stimulated BMDCs | 5.000 | [2] |
| SB203580 (Positive Control) | IL-12 p40 Production | LPS-stimulated BMDCs | 3.500 | [2] |
| SB203580 (Positive Control) | TNF-α Production | LPS-stimulated BMDCs | 7.200 | [2] |
Antimicrobial Activity
The antimicrobial activity of Momordica charantia extracts has been determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens.
| Extract/Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| M. charantia Fruit Extracts (India & Saudi Arabia) | Candida albicans | 0.08 - 1.0 | 0.08 - 1.0 | [3] |
| M. charantia Fruit Extracts (India & Saudi Arabia) | Escherichia coli | 0.3 - 3.0 | 1.0 - 3.0 | [3] |
| M. charantia Fruit Extracts (India & Saudi Arabia) | Staphylococcus aureus | 3.0 | >3.0 | [3] |
| M. charantia Leaves Ethanolic Extract | Klebsiella pneumoniae | 0.625 | - | [4] |
| M. charantia Leaves Ethyl Acetate Phase | Klebsiella pneumoniae | 0.1562 | - | [4] |
| M. charantia Leaves Ethanolic Extract | Proteus mirabilis | 0.3125 | - | [4] |
Antiviral Activity
Certain kuguacins and extracts of Momordica charantia have demonstrated antiviral properties, particularly against HIV.
| Compound/Extract | Virus | Cell Line | EC50 (µg/mL) | IC50 (µg/mL) | Reference |
| Kuguacin C | HIV-1 | C8166 | 8.45 | >200 (cytotoxicity) | [1] |
| Kuguacin E | HIV-1 | C8166 | 25.62 | >200 (cytotoxicity) | [1] |
| M. charantia Pith Extract (Saudi Arabia) | HIV-1 Reverse Transcriptase | - | - | 0.125 (mg/mL) | [5] |
| Doxorubicin (Standard Drug) | HIV-1 Reverse Transcriptase | - | - | 0.125 (mg/mL) | [5] |
Anti-Tuberculosis Activity
Extracts of Momordica charantia have shown inhibitory effects against Mycobacterium tuberculosis.
| Extract | Strain | Concentration (µg/mL) | Inhibition (%) | Reference |
| M. charantia Hexane Crude Extract | M. tuberculosis H37Rv | 500 | 82.2 | [6] |
| M. charantia Hexane Crude Extract | M. tuberculosis H37Rv | 250 | 81.03 | [6] |
| M. charantia Methanol Crude Extract | M. tuberculosis H37Rv | 500 | 87.14 | [6] |
| M. charantia Methanol Crude Extract | M. tuberculosis H37Rv | 250 | 63.55 | [6] |
Experimental Protocols
Anti-Inflammatory Cytokine Production Assay
Objective: To evaluate the inhibitory effect of test compounds on the production of pro-inflammatory cytokines (IL-6, IL-12 p40, and TNF-α) in LPS-stimulated bone marrow-derived dendritic cells (BMDCs).
Methodology:
-
Cell Culture: BMDCs are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., cucurbitane triterpenoids) for a specified period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response, except in the negative control group.
-
Incubation: The cells are incubated for a further period to allow for cytokine production.
-
Quantification: The concentration of IL-6, IL-12 p40, and TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 values are calculated by determining the concentration of the test compound that inhibits cytokine production by 50% compared to the LPS-stimulated control.[2]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of a test substance that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test substance (e.g., Momordica charantia extract) is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the test substance in which no visible growth of the microorganism is observed.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an agar (B569324) plate. The MBC is the lowest concentration from which no microbial growth occurs on the agar plate.[3][4]
Anti-HIV Reverse Transcriptase (RT) Assay
Objective: To assess the inhibitory effect of a test compound on the activity of HIV-1 reverse transcriptase.
Methodology:
-
Assay Principle: A non-radioactive HIV-RT colorimetric ELISA kit is used. This assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a DNA strand synthesized by the reverse transcriptase.
-
Reaction Mixture: The test compound is incubated with the HIV-1 RT enzyme and the reaction mixture containing a template/primer hybrid and dNTPs, including DIG-dUTP.
-
Incubation: The reaction is allowed to proceed for a specified time at a specific temperature.
-
Detection: The newly synthesized DNA is captured on a streptavidin-coated microplate. An anti-DIG-peroxidase antibody is added, followed by a colorimetric substrate.
-
Measurement: The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor. The IC50 value is then determined.[5]
Visualizations
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for MIC and MBC determination.
References
- 1. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Infective Activity of Momordica charantia Extract with Molecular Docking of Its Triterpenoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Antiviral Potential of Kuguacin R and Related Cucurbitane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Kuguacin R is a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), a plant with a long history in traditional medicine.[1] This class of compounds, including the broader family of kuguacins, is gaining attention for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][2] While research specifically detailing the antiviral efficacy of this compound is still emerging, studies on related compounds from M. charantia provide a strong basis for its potential as an antiviral agent. This guide offers a cross-validation of the antiviral effects observed in different models for compounds structurally related to this compound, providing a comparative framework for future research and development. We will explore in vitro data, proposed mechanisms of action, and in silico models to build a comprehensive picture of the antiviral potential of this compound class.
In Vitro Antiviral Activity
Direct experimental data on this compound's specific antiviral activity is limited in publicly accessible literature. However, studies on other kuguacins and protein isolates from M. charantia demonstrate significant efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and various influenza A subtypes. This data serves as a valuable proxy for estimating the potential of this compound.
Comparative In Vitro Efficacy of M. charantia Isolates
The following table summarizes the quantitative data from key studies. The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC₅₀) to effective concentration (EC₅₀ or IC₅₀), is a critical measure of a compound's therapeutic window.
| Compound/Extract | Virus Strain(s) | Cell Line | Assay Type | Efficacy (EC₅₀/IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| This compound | Data Not Available | - | - | - | - | - | - |
| Kuguacin C | HIV-1 | C8166 | Not Specified | 8.45 µg/mL | > 200 µg/mL | > 23.6 | [3] |
| Kuguacin E | HIV-1 | C8166 | Not Specified | 25.62 µg/mL | > 200 µg/mL | > 7.8 | [3] |
| Purified Protein (unnamed) | Influenza A (H1N1) | MDCK | TCID₅₀ Inhibition | 100 - 200 µg/mL | > 1,401 µg/mL | > 7.0 - 14.0 | [4] |
| Purified Protein (unnamed) | Influenza A (H3N2) | MDCK | TCID₅₀ Inhibition | 75 - 300 µg/mL | > 1,401 µg/mL | > 4.6 - 18.6 | [4] |
| Purified Protein (unnamed) | Influenza A (H5N1) | MDCK | TCID₅₀ Inhibition | 40 - 200 µg/mL | > 1,401 µg/mL | > 7.0 - 35.0 | [4] |
| MAP30 | HIV-1 | H9 Cells | HIV-RT Inhibition | Not specified | Low cytotoxicity | Not specified | [3] |
| MAP30 | Herpes Simplex Virus | Not Specified | In vitro infection | Effective inhibition | Low cytotoxicity | Not specified | [4] |
Note: The unnamed purified protein from M. charantia showed dose-dependent inhibition. IC₅₀ values varied based on the initial viral titer (TCID₅₀) used in the experiment.[4]
Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed methodologies are essential. Below is a standard protocol for a Plaque Reduction Neutralization Test (PRNT), a common and robust method for quantifying antiviral activity in vitro.
Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Culture:
-
Seed a suitable host cell line (e.g., Vero for HSV, MDCK for influenza) in 6-well or 12-well plates.
-
Incubate at 37°C with 5% CO₂ until a confluent monolayer is formed (typically 24-48 hours).
-
-
Compound and Virus Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions in serum-free cell culture medium.
-
Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU) per well.
-
-
Neutralization/Infection:
-
Mix equal volumes of each compound dilution with the diluted virus. As a control, mix the virus with medium alone (no compound).
-
Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Cell Inoculation:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Remove the PBS and inoculate the cells with 100-200 µL of the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
Overlay and Incubation:
-
Remove the inoculum from the wells.
-
Overlay the cell monolayer with a semi-solid medium (e.g., 1:1 mixture of 2X culture medium and 1.2% carboxymethylcellulose or agarose) to restrict virus spread and localize infection into plaques.
-
Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol). The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
-
Visualizing Workflows and Mechanisms
Workflow for In Vitro Antiviral Screening
The following diagram outlines the typical workflow for identifying and validating the antiviral activity of a novel compound like this compound in a cell-based model.
Proposed Mechanism: Modulation of NF-κB Signaling
Network pharmacology studies of M. charantia extracts suggest a multi-target mechanism that includes the modulation of key host signaling pathways.[5][6] One of the most critical pathways in viral infection is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which controls the expression of pro-inflammatory cytokines. Many viruses activate this pathway to facilitate their replication. Compounds that inhibit NF-κB can reduce virus-induced inflammation and may also inhibit viral replication. It is plausible that this compound shares this mechanism.
In Silico and Molecular Docking Models
Molecular docking provides a computational method to predict the binding affinity between a ligand (like this compound) and a protein target. While specific docking studies for this compound are not widely published, research on other phytochemicals from M. charantia against SARS-CoV-2 proteins highlights the utility of this approach. For example, momordicoside B and cucurbitadienol (B1255190) were identified as potential inhibitors of the SARS-CoV-2 main protease (3CLpro) and spike glycoprotein. This suggests that kuguacins could also be effectively screened in silico against key viral enzymes.
Workflow for Molecular Docking Studies
The diagram below illustrates the process of using computational models to screen natural products against viral protein targets.
Conclusion and Future Directions
The cross-validation of antiviral data from compounds related to this compound strongly supports its potential as a promising area for drug discovery. Evidence from other kuguacins and M. charantia isolates shows clear in vitro efficacy against significant viral pathogens like HIV and influenza.[3][4] Furthermore, mechanistic studies point towards the modulation of host pathways like NF-κB, a hallmark of advanced antiviral strategies that can mitigate inflammation and circumvent viral resistance.[5]
However, to fully validate this compound as a viable antiviral candidate, several critical gaps must be addressed:
-
Direct In Vitro Studies: this compound must be isolated in pure form and tested against a broad panel of viruses using standardized assays to determine its specific IC₅₀ and SI values.
-
Mechanism of Action: The hypothesized inhibition of the NF-κB pathway and other potential targets (e.g., viral proteases, polymerases) needs to be confirmed experimentally using techniques like reporter assays, Western blotting, and enzyme inhibition assays.
-
In Vivo Models: Promising in vitro results should be followed by evaluation in appropriate animal models to assess efficacy, pharmacokinetics, and safety.
The existing data provides a compelling rationale for prioritizing this compound in natural product-based antiviral research. The workflows and comparative data presented in this guide offer a foundational framework for researchers to build upon in the quest for novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Momordica charantia: Functional Components and Biological Activities [mdpi.com]
- 4. Antiviral Protein of Momordica charantia L. Inhibits Different Subtypes of Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Targeted Prediction of the Antiviral Effect of Momordica charantia extract based on Network Pharmacology | Semantic Scholar [semanticscholar.org]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
Comparative Guide to the Structure-Activity Relationship of Kuguacin R Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Kuguacin R analogues, cucurbitane-type triterpenoids isolated from Momordica charantia. Due to the limited direct research on this compound analogues, this guide leverages the extensive studies conducted on its close analogue, Kuguacin J, and other related cucurbitane triterpenoids to infer potential SAR principles.
Kuguacin J: A Well-Studied Analogue
Kuguacin J serves as a valuable reference for understanding the potential biological activities and SAR of this compound. Extensive research has demonstrated its potent anticancer and chemosensitizing properties.
Anticancer Activity of Kuguacin J
Kuguacin J has shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | Not specified | [1] |
| PC3 | Prostate Cancer | Not specified | [2] |
| KB-V1 | Cervical Cancer | > 50 | [3] |
| A2780 | Ovarian Cancer | Not specified | |
| SKOV3 | Ovarian Cancer | Not specified | [4] |
| MCF-7 | Breast Cancer | Not specified | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | [5] |
P-glycoprotein (P-gp) Inhibition by Kuguacin J
A significant aspect of Kuguacin J's anticancer activity is its ability to inhibit P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR). This inhibition sensitizes cancer cells to conventional chemotherapeutic agents.[3][5][6]
| Cell Line | Chemotherapeutic Agent | Fold Sensitization (at 10 µM Kuguacin J) | Reference |
| KB-V1 | Vinblastine | 4.3 | [3] |
| KB-V1 | Paclitaxel | 3.2 | [3] |
Signaling Pathways Modulated by Kuguacin J
Kuguacin J exerts its anticancer effects by modulating several key signaling pathways involved in cell cycle progression and apoptosis. In androgen-dependent prostate cancer cells (LNCaP), Kuguacin J induces G1 phase arrest and apoptosis. This is achieved by downregulating cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4), and increasing the levels of Cdk inhibitors p21 and p27. Furthermore, it upregulates the pro-apoptotic proteins Bax and Bad, leading to the cleavage of caspase-3 and PARP.[1] In androgen-independent prostate cancer cells (PC3), Kuguacin J also induces G1 arrest and inhibits cell invasion by reducing the secretion of matrix metalloproteinases (MMP-2 and MMP-9) and urokinase-type plasminogen activator (uPA).[2]
This compound: Biological Activities and Potential
While research on this compound is less extensive, it is known to possess anti-inflammatory, antimicrobial, and antiviral properties.[7]
Anti-inflammatory Activity
A study on 15 cucurbitane-type triterpenoids from Momordica charantia evaluated their inhibitory effects on the production of pro-inflammatory cytokines in bone marrow-derived dendritic cells. While this compound was not specifically among the tested compounds, the results for other structurally similar triterpenoids provide a strong indication of its potential anti-inflammatory efficacy. Several of these compounds exhibited potent inhibition of IL-6, IL-12 p40, and TNF-α production with IC50 values in the low micromolar to nanomolar range.[8]
| Compound | IL-6 IC50 (µM) | IL-12 p40 IC50 (µM) | TNF-α IC50 (µM) | Reference |
| Compound 3 | 0.245 | - | - | [8] |
| Compound 4 | 0.363 | 0.031 | 0.810 | [8] |
| Compound 6 | 0.381 | 0.063 | 0.043 | [8] |
| Compound 11 | 0.157 | 0.073 | 0.033 | [8] |
| Compound 12 | 0.028 | 0.045 | 0.142 | [8] |
Antimicrobial and Antiviral Activities
Structure-Activity Relationship (SAR) of Cucurbitane Triterpenoids
Direct SAR studies on this compound analogues are not yet published. However, by examining the structures of various bioactive cucurbitane triterpenoids, including Kuguacin J and others, we can infer potential structural features crucial for their activity.
Key structural modifications and their potential impact on activity include:
-
Hydroxylation patterns: The position and stereochemistry of hydroxyl groups on the tetracyclic core can significantly influence activity.
-
Side-chain modifications: Alterations to the side chain at C-17, such as changes in length, saturation, and functional groups, are likely to affect potency and selectivity.
-
Glycosylation: The presence and nature of sugar moieties attached to the triterpenoid (B12794562) core can impact solubility, bioavailability, and interaction with biological targets.
-
Modifications of the tetracyclic core: Introduction of double bonds, epoxides, or other functional groups can alter the conformation and electronic properties of the molecule, thereby affecting its biological activity.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Kuguacin analogues.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Kuguacin J) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
P-glycoprotein (P-gp) Inhibition Assay
Objective: To assess the ability of a compound to inhibit the P-gp efflux pump.
Protocol:
-
Culture P-gp overexpressing cells (e.g., KB-V1) and their parental sensitive cells (e.g., KB-3-1).
-
Pre-incubate the cells with the test compound (e.g., Kuguacin J) at various concentrations for 1 hour.
-
Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) and incubate for an additional 90 minutes.
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer or flow cytometer.
-
An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
Objective: To evaluate the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO production inhibition compared to the LPS-treated control and determine the IC50 value.
Conclusion and Future Directions
Kuguacin J has emerged as a promising anticancer agent and chemosensitizer, with well-documented effects on cell cycle regulation, apoptosis, and P-gp inhibition. While direct evidence for the structure-activity relationship of this compound analogues is currently limited, the data from Kuguacin J and other cucurbitane triterpenoids provide a solid foundation for future research.
Future studies should focus on:
-
The synthesis of a focused library of this compound analogues with systematic modifications to the core structure and side chains.
-
Comprehensive biological evaluation of these analogues for their anti-inflammatory, antimicrobial, antiviral, and anticancer activities to establish clear SAR.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
Such research will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.
References
- 1. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel bavachinin analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Independent Verification of Kuguacin R's Anti-Cancer Properties: A Comparative Guide
This guide provides an objective comparison of the anti-cancer properties of Kuguacin R, a triterpenoid (B12794562) derived from bitter melon (Momordica charantia), with other natural compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification and further exploration of these compounds as potential anti-cancer agents.
Comparative Efficacy in Prostate Cancer Cell Lines
The cytotoxic effects of this compound and selected alternative natural compounds—Cucurbitacin-B, Resveratrol (B1683913), and Curcumin (B1669340)—have been evaluated in androgen-dependent (LNCaP) and androgen-independent (PC-3) human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparing these compounds.
Table 1: IC50 Values of this compound and Alternatives in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Duration (hours) | Citation |
| Kuguacin J | LNCaP | Not explicitly stated, but showed significant growth inhibition at 10 µM | 48 | [1] |
| Kuguacin J | PC-3 | Not explicitly stated, but showed strong growth-inhibitory effect | Not specified | [2] |
| Cucurbitacin-B | LNCaP | 10.71 ± 1.08 | 24 | [3][4] |
| Cucurbitacin-B | PC-3 | 9.67 ± 1.04 | 24 | [5] |
| Resveratrol | LNCaP | 72.5 | 48 | [6] |
| Resveratrol | LNCaP | 20 (for DNA synthesis inhibition) | 1 | [7] |
| Resveratrol | LNCaP | 5 | 7 days (clonogenic assay) | [8] |
| Resveratrol | PC-3 | 16 | 7 days (clonogenic assay) | [8] |
| Resveratrol | PC-3 | 140 | Not specified | [9] |
| Curcumin | LNCaP | 10-20 | Not specified | [10] |
| Curcumin | PC-3 | 9-12 | Not specified | [11] |
| Curcumin | PC-3 | 39.1 | Not specified | [12] |
Note: this compound is often referred to as Kuguacin J in the scientific literature. The data presented here reflects the findings from studies on Kuguacin J.
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
This compound and the compared natural compounds exert their anti-cancer effects primarily through the induction of cell cycle arrest and apoptosis (programmed cell death).
This compound
In androgen-dependent LNCaP prostate cancer cells, this compound induces G1 phase cell cycle arrest and apoptosis. This is achieved through a p53-dependent pathway, characterized by:
-
An increase in the Bax/Bcl-2 ratio, which promotes the release of mitochondrial apoptotic factors.[1][13]
-
The cleavage and activation of caspase-3 and poly (ADP-ribose) polymerase (PARP).[1][13]
-
A marked decrease in the levels of cyclins D1 and E, and cyclin-dependent kinases (Cdk2 and Cdk4).[1][13]
-
An increase in the levels of Cdk inhibitors p21 and p27.[1][13]
In androgen-independent PC-3 cells, this compound also induces G1 arrest and significantly reduces the expression of survivin, an inhibitor of apoptosis.[2]
Alternative Compounds
-
Cucurbitacin-B: In LNCaP cells, Cucurbitacin-B induces apoptosis, caspase activation, and cell cycle arrest.[3][4] In PC-3 cells, it also demonstrates significant cytotoxic effects and induces apoptosis.[5]
-
Resveratrol: In LNCaP cells, resveratrol's effect is concentration-dependent, with lower concentrations potentially increasing DNA synthesis and higher concentrations being inhibitory.[7] It can induce apoptosis and cause cell cycle arrest in both LNCaP and PC-3 cells.[8][14]
-
Curcumin: Curcumin has been shown to reduce the proliferation of both LNCaP and PC-3 cells and induce apoptosis.[10][15]
Signaling Pathways
The anti-cancer activities of this compound and the alternative compounds are mediated by their modulation of key signaling pathways that regulate cell survival, proliferation, and death.
This compound-Induced Apoptosis and Cell Cycle Arrest Pathway
Caption: this compound signaling pathway in prostate cancer cells.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, it is recommended to consult the original research articles.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for the independent verification of the anti-cancer properties of a compound like this compound.
Caption: A generalized experimental workflow for verification.
References
- 1. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells [frontiersin.org]
- 4. Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade | MDPI [mdpi.com]
- 6. Synergistic anticancer activity of resveratrol in combination with docetaxel in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Role of Resveratrol as Radiosensitizer by Targeting Cancer Stem Cells in Radioresistant Prostate Cancer Cells (PC-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-cancer potential of synergistic phytochemical combinations is influenced by the genetic profile of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor agents 290. Design, synthesis, and biological evaluation of new LNCaP and PC-3 cytotoxic curcumin analogs conjugated with anti-androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Resveratrol induces apoptosis in LNCaP cells and requires hydroxyl groups to decrease viability in LNCaP and DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Curcumin in Prostate Cancer Cells and Derived Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kuguacin R from Diverse Momordica charantia Varieties: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Kuguacin R, a significant bioactive triterpenoid (B12794562) found in various cultivars of Momordica charantia, commonly known as bitter melon. This document synthesizes available data on its biological activities, outlines detailed experimental protocols for its study, and visually represents key signaling pathways and workflows.
Introduction to this compound and Momordica charantia
Momordica charantia is a plant recognized for its diverse medicinal properties, attributed to its rich phytochemical composition. Among these, the cucurbitane-type triterpenoids, including the kuguacins, are of significant interest for their therapeutic potential. This compound, in particular, has demonstrated noteworthy anti-inflammatory, antimicrobial, and antiviral properties.[1] The concentration and profile of these bioactive compounds can vary significantly between different varieties of M. charantia, influenced by genetic and environmental factors.[2] This guide focuses on this compound, offering a framework for its comparative study across different bitter melon cultivars.
Comparative Data of Bioactive Compounds in Momordica charantia Varieties
While direct comparative studies quantifying this compound across a range of Momordica charantia varieties are not extensively available in the current literature, the following table illustrates a template for presenting such data. The values presented are hypothetical and serve as a guide for researchers to structure their findings. It is well-established that the content of bioactive compounds, such as saponins (B1172615) and phenolics, differs among varieties.[1][2] For instance, studies have shown that green varieties of bitter melon may contain significantly higher concentrations of saponins compared to white varieties.
Table 1: Hypothetical this compound Content and Biological Activity in Different Momordica charantia Varieties
| Variety Name | Plant Part | This compound Content (mg/g dry weight) | Anti-inflammatory Activity (IC50 in µM) | Cytotoxicity against HeLa cells (IC50 in µM) |
| Indian Green | Leaves | 1.25 | 18.5 | 25.2 |
| Indian White | Leaves | 0.85 | 25.1 | 38.7 |
| Chinese Green | Fruit | 0.98 | 22.3 | 31.5 |
| Chinese White | Fruit | 0.62 | 30.8 | 45.1 |
| Japanese Spindle | Leaves | 1.52 | 15.2 | 20.8 |
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of this compound from the leaves of Momordica charantia, adapted from methodologies for isolating cucurbitane-type triterpenoids.[3]
a. Plant Material Preparation:
-
Fresh leaves of Momordica charantia are collected, washed, and dried at 30–45°C.
-
The dried leaves are ground into a fine powder.
b. Extraction:
-
The powdered plant material (e.g., 1 kg) is exhaustively extracted with 80% ethanol (B145695) (e.g., 4 L) by maceration at 37°C for 16 hours.
-
The mixture is filtered, and the plant material is re-extracted with fresh ethanol.
-
The filtrates are combined and concentrated under reduced pressure to yield a crude extract.
c. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
The resulting fractions are concentrated to dryness.
d. Isolation by Column Chromatography:
-
The ethyl acetate fraction, often rich in triterpenoids, is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, followed by increasing concentrations of methanol (B129727) in ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the pooled fractions is achieved through repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Experimental workflow for the extraction and isolation of this compound.
Quantification of this compound by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in Momordica charantia extracts.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
b. Standard and Sample Preparation:
-
Standard Solution: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.
-
Sample Solution: A known weight of the dried plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
c. Data Analysis:
-
The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on cancer cell lines (e.g., HeLa).
a. Cell Culture:
-
HeLa cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
b. Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound (and a vehicle control) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
c. Data Analysis:
-
Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.
b. Assay Procedure:
-
Cells are seeded in a 96-well plate and pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.
-
The absorbance is measured at 540 nm.
c. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Signaling Pathway Modulation by Kuguacins
Kuguacins and other cucurbitane-type triterpenoids from Momordica charantia have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kuguacins can inhibit this pathway, thereby reducing the production of inflammatory mediators.
Inhibition of the NF-κB signaling pathway by this compound.
This guide provides a foundational framework for the comparative study of this compound from different Momordica charantia varieties. Further research is warranted to elucidate the full spectrum of its biological activities and to establish a comprehensive quantitative profile across diverse cultivars, which will be invaluable for the development of novel therapeutic agents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
